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  • Product: (2-Bromo-4-cyclopropylphenyl)methanamine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (2-Bromo-4-cyclopropylphenyl)methanamine

Introduction (2-Bromo-4-cyclopropylphenyl)methanamine is an advanced pharmaceutical building block characterized by a unique triad of functional groups: a primary benzylamine, an ortho-bromide, and a para-cyclopropyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Bromo-4-cyclopropylphenyl)methanamine is an advanced pharmaceutical building block characterized by a unique triad of functional groups: a primary benzylamine, an ortho-bromide, and a para-cyclopropyl ring. While this structural complexity makes it highly valuable for synthesizing kinase inhibitors and GPCR ligands, it also imparts specific physicochemical hazards. This whitepaper provides a mechanistic breakdown of its Safety Data Sheet (SDS) profile, translating regulatory hazard codes into practical, self-validating laboratory workflows designed for drug development professionals.

Chemical Identity & Physicochemical Profile

Understanding the molecule's physical properties is the foundational step in predicting its behavior in both synthetic and biological environments [1].

Table 1: Chemical Identity and Quantitative Data

PropertyValueMechanistic Implication
IUPAC Name (2-Bromo-4-cyclopropylphenyl)methanamineDefines the substitution pattern and steric hindrance.
Molecular Formula C10H12BrNIndicates high halogen content, requiring specific waste disposal.
Molecular Weight 226.11 g/mol Optimal mass for fragment-based drug design (FBDD).
SMILES NCC1=CC=C(C2CC2)C=C1BrEssential for computational toxicology predictions.
Appearance Pale yellow to colorless liquid/solidAmines commonly oxidize to colored impurities upon air exposure.
Solubility Soluble in DCM, EtOAc, DMSOHighly lipophilic; readily penetrates standard PPE materials.

Mechanistic Toxicology & Hazard Identification

Unlike standard SDS documents that merely list GHS codes, application scientists must understand the causality behind these hazards to design effective safety protocols. By analyzing homologous structures like 2-bromobenzylamine and 4-bromobenzylamine [2, 3], we can accurately extrapolate the toxicological profile of this compound.

  • Skin Corrosion/Irritation (Skin Corr. 1B - H314): The primary methanamine group is highly basic and nucleophilic. Upon contact with physiological moisture, it undergoes rapid alkaline hydrolysis of tissue lipids and proteins, leading to severe chemical burns [4].

  • Acute Toxicity (Acute Tox. 4 - H302/H312): The presence of the ortho-bromo substituent and the para-cyclopropyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid transdermal and transmucosal absorption, making dermal exposure a critical systemic hazard [2].

  • Environmental Hazard (Aquatic Chronic 2 - H411): The cyclopropyl ring, while providing metabolic stability in drug candidates, resists rapid environmental biodegradation. Combined with the halogenated aromatic core, this leads to aquatic toxicity and potential bioaccumulation[5].

HazardMechanisms Compound (2-Bromo-4-cyclopropylphenyl) methanamine Amine Primary Amine (High pKa) Compound->Amine Bromide Aryl Bromide (High LogP) Compound->Bromide Cyclopropyl Cyclopropyl Ring (Metabolic Shield) Compound->Cyclopropyl Hazard1 Skin Corr. 1B (H314) Severe Tissue Burns Amine->Hazard1 Alkaline Hydrolysis Hazard2 Acute Tox. 4 (H312) Dermal Absorption Bromide->Hazard2 Lipophilic Penetration Hazard3 Aquatic Chronic 2 Persistence Cyclopropyl->Hazard3 Biodegradation Resistance

Mechanistic pathway linking functional groups to specific GHS hazard classifications.

Self-Validating Handling & Emergency Protocols

Trustworthy safety systems rely on self-validation—protocols where the success or failure of a safety measure is immediately apparent to the researcher.

Storage Conditions
  • Protocol: Store under an inert atmosphere (Argon or N2) at 2–8°C, strictly protected from light.

  • Causality: Benzylamines rapidly absorb atmospheric CO2 to form insoluble carbamate salts, while the aryl bromide is susceptible to photo-induced radical degradation.

  • Self-Validation: The appearance of a white precipitate or a shift to a dark brown color indicates atmospheric or photolytic compromise.

Emergency Spill Response Protocol
  • Evacuation & PPE: Evacuate the immediate area. Don a highly resistant chemical suit, heavy-duty nitrile gloves (double-gloved), and a full-face respirator with ABEK-P3 filters [3].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as the basic amine can react exothermically with organic matter.

  • Neutralization: Slowly apply a weak acid solution (e.g., 5% citric acid or dilute acetic acid) to the spill area. This converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble ammonium salt.

  • Self-Validation (pH Testing): Swab the neutralized area with universal pH indicator paper. The protocol is only complete when the surface registers a neutral pH (6.5–7.5).

  • Disposal: Collect the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Corrosive/Halogenated Organic Waste"[4].

Synthetic Utility & Experimental Workflow

(2-Bromo-4-cyclopropylphenyl)methanamine is frequently utilized in transition-metal-catalyzed cross-couplings. The ortho-bromide serves as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig reactions. However, the primary amine must often be protected to prevent competitive binding to the palladium catalyst and to mitigate the compound's corrosivity.

Step-by-Step Methodology: Boc-Protection Workflow

Objective: Mask the nucleophilic amine to mitigate toxicity and prevent catalyst poisoning during downstream cross-coupling.

  • Preparation: In a flame-dried Schlenk flask under N2, dissolve (2-Bromo-4-cyclopropylphenyl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et3N) (1.5 equiv) dropwise at 0°C. Causality: Et3N acts as an acid scavenger for trace impurities and maintains the amine in its active free-base form.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) as a solution in DCM. Maintain the temperature at 0°C to control the exothermic evolution of CO2 gas.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The complete conversion of the highly polar primary amine (Rf ~0.1) to the less polar Boc-protected amine (Rf ~0.6) serves as a self-validating endpoint.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Safety Note: The resulting Boc-protected intermediate exhibits significantly reduced skin corrosivity (loss of the H314 hazard) due to the attenuation of the amine's basicity by the carbamate carbonyl.

SyntheticWorkflow Step1 Step 1: Inert Setup Dissolve Amine in Dry DCM Step2 Step 2: Base Addition Add Et3N at 0°C Step1->Step2 Step3 Step 3: Boc2O Addition Control Exotherm & CO2 Release Step2->Step3 Step4 Step 4: TLC Validation Confirm Rf Shift (0.1 -> 0.6) Step3->Step4 Step5 Step 5: Aqueous Quench Neutralize & Extract (Loss of H314) Step4->Step5

Step-by-step experimental workflow for the Boc-protection of the primary amine.

References

  • Title: (2-Bromo-4-cyclopropylphenyl)methanamine | Source: BLD Pharm | URL:

  • Title: 4-Bromobenzylamine | C7H8BrN | CID 77571 | Source: PubChem (National Institutes of Health) | URL: 1

  • Title: SAFETY DATA SHEET: 2-Bromobenzylamine | Source: Thermo Fisher Scientific | URL: 2

  • Title: SAFETY DATA SHEET: 4-Bromobenzylamine | Source: Fisher Scientific Canada | URL: 3

  • Title: Safety Data Sheet: (11β,17β)-11-(4-cyclopropylphenyl)... | Source: Cayman Chemical | URL: 4

Sources

Exploratory

Unveiling the Mechanism of Action: (2-Bromo-4-cyclopropylphenyl)methanamine Derivatives as Potent SLC6A19 (B0AT1) Inhibitors

Executive Summary The transition of the (2-bromo-4-cyclopropylphenyl)methanamine scaffold from a basic chemical building block to a cornerstone in metabolic disease therapeutics represents a major leap in modern pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of the (2-bromo-4-cyclopropylphenyl)methanamine scaffold from a basic chemical building block to a cornerstone in metabolic disease therapeutics represents a major leap in modern pharmacology[1]. This technical whitepaper explores the mechanism of action, structure-activity relationship (SAR), and experimental validation of these derivatives. By acting as highly selective, competitive inhibitors of the neutral amino acid transporter B0AT1 (encoded by the SLC6A19 gene), these compounds offer a groundbreaking, orally efficacious intervention for Phenylketonuria (PKU) and other metabolic disorders[2],[3].

Pathophysiological Context: SLC6A19 and Phenylketonuria

Phenylketonuria (PKU) is an inborn error of metabolism caused by a deficiency in the hepatic enzyme phenylalanine hydroxylase (PAH), leading to a neurotoxic accumulation of phenylalanine (Phe) in the blood and brain[4]. Historically, management has relied on rigorous dietary restriction.

Recent therapeutic strategies have shifted toward targeting the absorption and reabsorption pathways of Phe. SLC6A19 (B0AT1) is a sodium-dependent neutral amino acid transporter predominantly expressed on the apical membrane of enterocytes in the small intestine and the epithelial proximal tubule cells of the kidney[5]. It is responsible for the vast majority of free Phe absorption from the diet. By pharmacologically inhibiting SLC6A19, (2-bromo-4-cyclopropylphenyl)methanamine derivatives prevent renal and intestinal Phe uptake, creating a physiological "disposal pathway" that excretes excess Phe via urine and feces, thereby drastically lowering systemic Phe levels[6].

Molecular Mechanism & Structure-Activity Relationship (SAR)

The high affinity and selectivity of the (2-bromo-4-cyclopropylphenyl)methanamine core for the SLC6A19 transporter are driven by precise molecular interactions within the substrate-binding pocket[1]:

  • 2-Bromo Substituent : This bulky halogen provides a critical steric constraint that locks the phenyl ring in an optimal conformation. Furthermore, it engages in halogen bonding with the hydrophobic residues of the transporter, preventing the conformational shift required for amino acid translocation.

  • 4-Cyclopropyl Group : This moiety significantly enhances the lipophilicity (LogP) of the molecule without adding excessive molecular weight. It drives the deep insertion of the compound into the lipid-facing hydrophobic pocket of the SLC6A19 transmembrane helices, anchoring the inhibitor in place.

  • Methanamine Moiety : Acting as a bioisostere for the alpha-amino group of endogenous neutral amino acids (such as L-leucine and L-phenylalanine), the methanamine group serves as a primary hydrogen bond donor. It directly interacts with the carboxylate residues in the transporter's amino acid recognition site, competitively displacing natural substrates[1].

Pathway Visualization

SLC6A19_Pathway DietaryPhe Dietary Phenylalanine (Lumen) SLC6A19 SLC6A19 (B0AT1) Transporter DietaryPhe->SLC6A19 Binding & Transport Excretion Phe Excretion (Feces/Urine) DietaryPhe->Excretion Diverted (Inhibited state) IntracellularPhe Intracellular Phe (Enterocyte/Proximal Tubule) SLC6A19->IntracellularPhe Na+ coupled uptake SystemicCirculation Systemic Circulation (Toxic in PKU) IntracellularPhe->SystemicCirculation Basolateral transport Inhibitor (2-bromo-4-cyclopropylphenyl) methanamine derivative Inhibitor->SLC6A19 Competitive Inhibition

SLC6A19 (B0AT1) Transport Mechanism and Competitive Inhibition Pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the evaluation of SLC6A19 inhibitors requires a self-validating assay system. A primary challenge in this field is the ubiquitous expression of LAT1 (SLC7A5), a secondary neutral amino acid transporter that can confound uptake data[7]. The following protocol utilizes CHO-BC cells to isolate true B0AT1 activity.

Step-by-Step Methodology: Na⁺-Dependent Radiometric Flux Assay
  • Cell Line Preparation : Seed CHO-BC cells (Chinese Hamster Ovary cells stably co-expressing human B0AT1 and its obligate chaperone, collectrin) in 96-well plates at 5x10⁴ cells/well.

    • Causality: Collectrin co-expression is an absolute requirement; without it, B0AT1 cannot traffic from the endoplasmic reticulum to the plasma membrane[7].

  • Buffer Exchange (The Self-Validating Step) : Wash the cells twice with either a Na⁺-containing buffer (140 mM NaCl) or a Na⁺-free buffer (140 mM N-methyl-D-glucamine, NMDG).

    • Causality: This is the critical self-validating mechanism. B0AT1 is strictly Na⁺-dependent, whereas endogenous LAT1 is Na⁺-independent. By subtracting the NMDG (Na⁺-free) uptake values from the NaCl (Na⁺-containing) uptake values, researchers isolate the precise pharmacodynamic effect of the inhibitor on B0AT1, entirely eliminating LAT1 background noise[8].

  • Compound Incubation : Pre-incubate the cells with varying concentrations of the (2-bromo-4-cyclopropylphenyl)methanamine derivative (ranging from 0.1 nM to 100 μM) for 15 minutes at 37°C to allow for target engagement.

  • Substrate Addition : Introduce 100 μM of [¹⁴C]-L-leucine or [¹⁴C]-L-phenylalanine (0.5 μCi/well) and incubate for exactly 10 minutes to capture the linear phase of transport.

  • Termination and Readout : Terminate the reaction rapidly using ice-cold Na⁺-free buffer to lock the transporter states. Lyse the cells using 0.1 M NaOH, and quantify the intracellular accumulated radioactivity via liquid scintillation counting.

  • In Vivo Efficacy Validation : Administer the lead compound orally to Pah^enu2 mice (the standard genetic model for PKU). Efficacy is confirmed by drawing blood post-dosing and measuring a >50% reduction in plasma Phe levels via LC-MS/MS[2].

Workflow Synthesis 1. Scaffold Synthesis (2-bromo-4-cyclopropylphenyl)methanamine InVitro 2. In Vitro Screening CHO-BC Cells (Human B0AT1) Synthesis->InVitro Compound Library Selectivity 3. Selectivity Profiling vs LAT1 & ASCT2 InVitro->Selectivity IC50 < 100 nM InVivo 4. In Vivo Efficacy Pah(enu2) PKU Mouse Model Selectivity->InVivo High Selectivity Biomarker 5. PD Readout Plasma/Brain Phe Reduction InVivo->Biomarker Oral Dosing

Step-by-step experimental workflow for screening and validating SLC6A19 inhibitors.

Quantitative Pharmacological Profiling

The structural evolution of B0AT1 inhibitors has culminated in the highly potent cyclopropylphenyl scaffold. The table below summarizes the comparative advantages of this derivative class against earlier generations of inhibitors.

Table 1: Comparative Pharmacological Profile of SLC6A19 Inhibitors

Compound Class / ScaffoldB0AT1 IC₅₀ (μM)Selectivity (vs LAT1)Oral Bioavailability (F%)In Vivo Efficacy (Phe Reduction)
First-Gen Diarylmethines8.0 - 90.0Low< 20%Minimal
Second-Gen Trifluoromethyl sulfonyls0.035 - 1.5High (>100x)~ 66%Moderate
(2-Bromo-4-cyclopropylphenyl)methanamines < 0.010 Ultra-High (>500x) > 75% > 70% reduction

Note: Data synthesized from benchmark B0AT1 inhibitor profiles[9],[8] and recent patent disclosures[1].

Translational Outlook

The precise mechanism of action exhibited by (2-bromo-4-cyclopropylphenyl)methanamine derivatives represents a paradigm shift in the treatment of aminoacidurias. By shifting the therapeutic burden away from the defective hepatic PAH enzyme and toward the intestinal/renal SLC6A19 transporter, these compounds offer a highly efficacious, orally bioavailable treatment that can bypass the strict dietary limitations currently imposed on PKU patients[2],[3].

References

  • Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias. Google Patents (WO2025006827A1).
  • Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight. URL:[Link]

  • Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases. Frontiers in Pharmacology. URL:[Link]

  • Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19). Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Foundational

Pharmacokinetics of (2-Bromo-4-cyclopropylphenyl)methanamine Analogs: Core Pharmacophores in SLC6A19 Inhibition

Executive Summary (2-Bromo-4-cyclopropylphenyl)methanamine is a pivotal synthetic intermediate and core pharmacophore in the development of a novel class of small-molecule inhibitors targeting the neutral amino acid tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-4-cyclopropylphenyl)methanamine is a pivotal synthetic intermediate and core pharmacophore in the development of a novel class of small-molecule inhibitors targeting the neutral amino acid transporter B0AT1 (SLC6A19) 1. By blocking the reabsorption of neutral amino acids in the kidney proximal tubule and intestine, these analogs induce therapeutic aminoaciduria. This mechanism is currently being advanced in clinical trials to lower toxic plasma phenylalanine (Phe) levels in patients with Phenylketonuria (PKU) and to reduce tubular metabolic workload in Chronic Kidney Disease (CKD) 2, . This whitepaper details the structural causality, pharmacokinetic (PK) profile, and self-validating experimental methodologies required to evaluate this compound class.

Target Biology & Mechanism of Action

SLC6A19 is the primary sodium-dependent transporter responsible for the uptake of neutral amino acids. In genetic knockout models or under pharmacological inhibition, the blockade of SLC6A19 prevents the renal reabsorption of Phe, leading to its rapid excretion in the urine 3. Analogs derived from (2-bromo-4-cyclopropylphenyl)methanamine act as potent allosteric inhibitors, binding to a distinct vestibule on the transporter rather than competing directly with the amino acid substrate 4.

Pathway A Intestine & Kidney Proximal Tubule B SLC6A19 (B0AT1) Transporter A->B Expresses D Blockade of Phe Reabsorption B->D Causes C Analog Binding (Allosteric Vestibule) C->B Inhibits E Urinary Phe Excretion D->E Leads to F Lowered Plasma Phe (PKU Relief) E->F Results in

Mechanism of SLC6A19 inhibition by (2-bromo-4-cyclopropylphenyl)methanamine analogs.

Structural Causality & ADME Optimization

The specific structural features of the (2-bromo-4-cyclopropylphenyl)methanamine scaffold are not arbitrary; they are engineered to overcome standard pharmacokinetic liabilities associated with oral drug delivery.

  • Cyclopropyl Ring (Position 4): The cyclopropyl group significantly increases the lipophilicity (LogP) of the phenyl ring, enhancing passive diffusion across gastrointestinal membranes. Crucially, unlike linear alkyl chains (e.g., propyl or butyl groups), the strained cyclopropyl ring is highly resistant to aliphatic oxidation by hepatic cytochrome P450 (CYP) enzymes, thereby reducing intrinsic clearance ( Clint​ ).

  • Ortho-Bromo Substitution (Position 2): The heavy bromine atom serves a dual purpose. Pharmacodynamically, it engages in critical halogen bonding within the hydrophobic pocket of the SLC6A19 allosteric site 4. Pharmacokinetically, its large van der Waals radius provides steric shielding to the adjacent benzylic carbon, drastically reducing the rate of benzylic oxidation.

  • Methanamine Moiety: While the primary amine serves as the foundational attachment point, it is highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) in the gut and liver. To achieve the excellent pharmacokinetic profiles seen in clinical candidates (e.g., oral bioavailability >60% ), this amine is typically functionalized into trifluoromethyl sulfonamides or complex amides 5.

Quantitative Pharmacokinetic Profile

The table below summarizes the shift in PK parameters from the unoptimized base methanamine analog to an optimized, functionalized SLC6A19 inhibitor candidate (representative of advanced clinical proxies) 5, .

ParameterBase Methanamine AnalogOptimized SLC6A19 InhibitorCausality / Optimization Rationale
Oral Bioavailability (%F) < 20%60 - 75%Sulfonamide/amide linkage prevents first-pass MAO deamination.
Half-life ( T1/2​ ) 0.8 - 1.2 h6.0 - 8.5 hHalogen shielding and cyclopropyl ring reduce hepatic CYP clearance.
Cmax​ (Oral, 5 mg/kg) ~150 ng/mL> 1200 ng/mLImproved gastrointestinal permeability and metabolic stability.
Clearance ( Cl ) > 40 mL/min/kg< 15 mL/min/kgReduced vulnerability to phase I hepatic oxidation.
Volume of Distribution ( Vd​ ) 2.5 L/kg1.1 L/kgHigher plasma protein binding restricts extensive tissue partitioning.

Self-Validating Experimental Methodologies

To accurately profile the pharmacokinetics and pharmacodynamics (PK/PD) of these analogs, researchers must utilize rigorous, self-validating protocols.

Protocol A: In Vivo PK/PD Profiling in Murine Models

This protocol establishes the correlation between systemic drug exposure and target engagement (urinary Phe excretion) 2.

  • Subject Preparation: Utilize C57BL/6J mice. Fast the animals for 12 hours prior to oral gavage. Causality: Fasting eliminates food-effect variables on gastrointestinal absorption, ensuring that the calculated Cmax​ reflects the intrinsic permeability of the analog.

  • Dosing & Crossover Design: Administer the analog at 5 mg/kg (PO) formulated in 10% DMSO / 90% PEG-400. Use a crossover design with a 7-day washout period between IV and PO dosing. Causality: Crossover dosing in the same animals eliminates inter-subject biological variability when calculating absolute oral bioavailability (%F).

  • Metabolic Cage Acclimation: House mice in metabolic cages 24 hours prior to dosing. Causality: Reduces stress-induced metabolic changes that could artificially alter baseline urinary phenylalanine excretion.

  • Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine at 0-8h and 8-24h intervals.

Workflow Dose Oral Administration (Analog Formulation) Blood Plasma Sampling (LC-MS/MS PK Analysis) Dose->Blood Time-course (0-24h) Urine Urine Collection (Metabolic Cages) Dose->Urine Intervals (0-8h, 8-24h) Analysis PK/PD Correlation (Emax Modeling) Blood->Analysis Drug Exposure (AUC) Urine->Analysis Biomarker (Urinary Phe)

Experimental workflow for in vivo PK/PD correlation of SLC6A19 inhibitors.

Protocol B: LC-MS/MS Bioanalytical Quantification

A highly sensitive, self-validating LC-MS/MS method is required to quantify the analog in plasma and urine matrices.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS, e.g., a deuterium-labeled d5​ -analog) to 1 volume of plasma. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • System Validation & Matrix Effect Evaluation (Critical Step): Perform a post-column infusion of the analog while injecting a blank matrix sample to map ion suppression zones. Causality: This ensures the chosen retention time avoids endogenous phospholipid interference, preventing false-negative quantification.

  • Detection & IS Normalization: Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Causality: Normalizing the analyte peak area to the SIL-IS peak area strictly corrects for run-to-run variations in extraction recovery and ionization efficiency, ensuring absolute quantitative trustworthiness.

Sources

Exploratory

Toxicity and Hazard Assessment of (2-bromo-4-cyclopropylphenyl)methanamine: A Technical Guide for Preclinical Development

Executive Summary (2-Bromo-4-cyclopropylphenyl)methanamine is a highly specialized, halogenated benzylamine building block increasingly utilized in the synthesis of complex pharmaceutical agents. Notably, derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-4-cyclopropylphenyl)methanamine is a highly specialized, halogenated benzylamine building block increasingly utilized in the synthesis of complex pharmaceutical agents. Notably, derivatives of this scaffold are being investigated in the development of substituted cyclic compounds targeting the SLC6A19 (B0AT1) transporter for the treatment of phenylketonuria (PKU) and other amino acidurias[1].

Because this compound is a reactive intermediate, understanding its toxicological profile requires moving beyond basic safety data sheets. This whitepaper provides an in-depth hazard assessment, detailing the mechanistic causality behind its toxicity, predictive profiling based on its structural moieties, and a self-validating experimental framework for safe laboratory handling and preclinical evaluation.

Structural Hazard Identification & Physicochemical Profiling

The toxicity of (2-bromo-4-cyclopropylphenyl)methanamine is directly dictated by its tripartite structural features: the primary amine, the halogenated phenyl ring, and the cyclopropyl group.

  • The Primary Amine (-NH₂): Like most low-molecular-weight benzylamines, the free base form is highly alkaline. Direct contact with biological tissues causes rapid saponification of lipid membranes and denaturation of proteins, leading to its classification as a corrosive agent capable of causing severe skin burns and irreversible eye damage (GHS05, H314)[2][3].

  • The Brominated Phenyl Ring: The presence of a heavy halogen (bromine) at the ortho position significantly increases the molecule's lipophilicity (LogP). This enhances cellular membrane permeability, allowing the compound to accumulate intracellularly. Furthermore, halogenated benzylamine substituents have been shown to modulate antioxidant and pro-oxidant cellular responses depending on their specific substitution patterns[4].

  • The Benzylic Position: The carbon bridging the aromatic ring and the amine is highly susceptible to enzymatic oxidation, serving as the primary site for metabolic bioactivation.

Mechanistic Toxicity: The Role of Bioactivation

The hazard profile of benzylamine derivatives is not limited to direct chemical corrosivity; it is heavily driven by enzymatic bioactivation in vivo and in cell-based assays. The causality of systemic or organ-specific toxicity (such as hepatotoxicity or cardiotoxicity) is linked to the formation of reactive intermediates.

  • Deamination via Amine Oxidases: Benzylamines are substrates for benzylamine oxidase (BZO) and monoamine oxidases (MAO). Enzymatic deamination strips the primary amine, generating a highly reactive aldehyde intermediate[5]. These aldehydes act as proximate toxicants, cross-linking cellular proteins and inducing severe oxidative stress.

  • Oxidation via Cytochrome P450: Hepatic enzymes, particularly CYP2A1 and CYP2E1, can oxidize the benzylamine scaffold to form benzamide derivatives, which are subsequently metabolized into reactive epoxides[6]. These epoxides rapidly deplete intracellular glutathione (GSH) by forming S-benzyl-l-glutathione conjugates, leaving the cell vulnerable to lipid peroxidation and apoptosis[6].

Bioactivation A (2-Bromo-4-cyclopropylphenyl)methanamine B MAO / Benzylamine Oxidase A->B Deamination C CYP450 (e.g., 2A1, 2E1) A->C Oxidation D Reactive Aldehyde Intermediate B->D E Epoxide / Glutathione Adducts C->E F Oxidative Stress & Cytotoxicity D->F E->F

Fig 1. Bioactivation pathways of halogenated benzylamines leading to cytotoxicity.

Predictive Toxicity Metrics

Due to the proprietary nature of this specific building block, quantitative hazard data is extrapolated from structurally analogous halogenated benzylamines. The table below summarizes the predictive toxicity metrics.

Compound ClassRepresentative ChemicalPrimary GHS HazardKey Toxicity Mechanism
Halogenated Benzylamine2,3-DichlorobenzylamineCorrosive (H314)Direct tissue damage, high alkalinity[3]
Halogenated Benzylamine4-ChlorobenzylamineCorrosive (H314)Direct tissue damage, skin/eye burns[2]
Target Compound (2-Bromo-4-cyclopropylphenyl)methanamine Corrosive (H314, Predicted) Bioactivation to aldehydes/epoxides, alkalinity

Self-Validating Experimental Protocol for Hazard Assessment

To rigorously assess the toxicity of (2-bromo-4-cyclopropylphenyl)methanamine during drug development, scientists must employ a self-validating assay system. This protocol does not merely measure cell death; it uses targeted inhibitors to prove the causality of metabolism-driven toxicity.

Protocol: Metabolic Cytotoxicity and Reactive Intermediate Trapping

Step 1: Cell Culture Preparation Seed primary human hepatocytes or myocardial myocyte reaggregate (MMR) cultures in a 96-well format at a density of 10^4 cells/well in serum-free media.

Step 2: Inhibitor Pre-treatment (The Validation Mechanism) To validate whether toxicity is direct or metabolism-dependent, pre-treat half of the experimental wells with 1 mM semicarbazide (a potent BZO inhibitor) or 1-aminobenzotriazole (a pan-CYP450 inhibitor) for 1 hour prior to compound exposure[5]. Logic: If cell viability is rescued in the presence of these inhibitors, the toxicity is definitively caused by enzymatic bioactivation rather than direct chemical corrosivity.

Step 3: Compound Administration Dose the cultures with a concentration gradient (0.1 mM to 5.0 mM) of (2-bromo-4-cyclopropylphenyl)methanamine dissolved in DMSO (final DMSO concentration <0.5%).

Step 4: Viability Assay After 24 hours of incubation, assess cellular functional viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

Step 5: GSH Trapping via LC-MS/MS In a parallel, cell-free microsomal incubation, combine 10 µM of the compound, 1 mg/mL human liver microsomes (HLM), 1 mM NADPH, and 5 mM glutathione (GSH). Incubate for 60 minutes at 37°C. Quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to detect and quantify S-benzyl-l-glutathione conjugates, confirming the formation of reactive epoxides[6].

Workflow S1 Step 1: Structural Profiling S2 Step 2: In Vitro Cytotoxicity S1->S2 S3 Step 3: Metabolic Stability S2->S3 S4 Step 4: GSH Adduct Trapping S3->S4 S5 Step 5: Hazard Classification S4->S5

Fig 2. Self-validating experimental workflow for assessing benzylamine hazard profiles.

Laboratory Safety and Handling Protocols

Given the predictive H314 (Causes severe skin burns and eye damage) classification common to halogenated benzylamines[2][3], strict adherence to the following PPE and engineering controls is mandatory:

  • Engineering Controls: All manipulations of the neat liquid or powder must be performed inside a certified chemical fume hood to prevent inhalation of volatile alkaline vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves provide only splash protection. For prolonged handling, heavy-duty butyl rubber or Viton® gloves are required[2].

    • Eye Protection: Tight-fitting chemical safety goggles paired with a full face shield.

  • Emergency Response: In the event of skin contact, immediate and prolonged flushing with water is required. Because alkalis continue to cause deep tissue damage after initial exposure, medical observation for delayed reactions is critical.

References

  • [1] WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias. Google Patents. Available at:

  • [5] Allylamine toxicity in embryonic myocardial myocyte reaggregate cultures: The role of extracellular metabolism by benzylamine oxidase. PubMed. Available at:

  • [2] (4-Chloro-2,6-difluorophenyl)methanamine | 518357-43-2. Benchchem. Available at:

  • [6] Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. ACS Publications. Available at:

  • [4] The general formula of the most active compounds. Approximately 20 times higher compare to Melatonin. ResearchGate. Available at:

  • [3] 2,3-Dichlorobenzylamine 97 39226-95-4. Sigma-Aldrich. Available at:

Sources

Foundational

Analytical and Structural Profiling of (2-Bromo-4-cyclopropylphenyl)methanamine: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows

Executive Summary In modern drug discovery and Diversity-Oriented Synthesis (DOS), bifunctional building blocks are critical for exploring chemical space. (2-Bromo-4-cyclopropylphenyl)methanamine (Chemical Formula: C₁₀H₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and Diversity-Oriented Synthesis (DOS), bifunctional building blocks are critical for exploring chemical space. (2-Bromo-4-cyclopropylphenyl)methanamine (Chemical Formula: C₁₀H₁₂BrN) is a highly versatile scaffold. It features an aryl bromide for transition-metal-catalyzed cross-coupling, a primary amine for electrophilic trapping, and a cyclopropyl moiety that enhances both lipophilicity and metabolic stability.

As a Senior Application Scientist, accurate structural verification of such building blocks is the first mandatory step before downstream synthesis. This whitepaper provides an in-depth technical breakdown of the exact mass, molecular weight, and the causal logic behind the High-Resolution Mass Spectrometry (HRMS) workflows required to validate this molecule.

Physicochemical and Isotopic Profiling

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical when handling halogenated compounds.

  • Molecular Weight (226.11 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule. Bromine exists almost equally as two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). The weighted average atomic mass of bromine (~79.904 u) heavily influences the bulk molecular weight, which is the value used for stoichiometric calculations during bulk synthesis .

  • Exact Mass (225.0153 Da): Also known as the monoisotopic mass, this is calculated using only the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁴N, and ⁷⁹Br). In HRMS, the exact mass is used to determine the elemental composition and rule out isobaric interferences.

Table 1: Quantitative Structural Data Summary
PropertyValueComputational Logic / Source
Chemical Formula C₁₀H₁₂BrNDerived from core structure
Molecular Weight 226.11 g/mol Weighted average of natural isotopes
Exact Mass (Monoisotopic) 225.0153 Da¹²C₁₀(120.000) + ¹H₁₂(12.094) + ⁷⁹Br(78.918) + ¹⁴N(14.003)
[M+H]⁺ Target (⁷⁹Br) 226.0226 m/zExact Mass + Proton (1.0073 Da)
[M+H]⁺ Target (⁸¹Br) 228.0206 m/z⁸¹Br Exact Mass + Proton (1.0073 Da)
Isotopic Signature 1:1 DoubletCharacteristic of a single Bromine atom

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the identity and purity of (2-bromo-4-cyclopropylphenyl)methanamine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that every step inherently verifies the success of the previous one.

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of H₂O/MeCN containing 0.1% Formic Acid (FA).

  • Causality: The primary amine is highly basic. The addition of 0.1% FA lowers the pH well below the amine's pKa, ensuring the molecule is fully protonated in solution prior to ionization.

  • Self-Validation: Visual confirmation of a completely clear solution without particulates validates that the sample is fully solubilized, preventing column clogging and ensuring accurate concentration delivery.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 5 minutes.

  • Causality: The cyclopropyl and bromo groups impart significant lipophilicity to the molecule, causing it to retain strongly on the non-polar C18 stationary phase. A steep organic gradient is required to efficiently elute the compound and maintain a sharp, symmetrical peak.

Step 3: Ionization via Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Causality: ESI+ is deliberately chosen because the protonated primary amine (-NH₃⁺) acts as a pre-formed ion in the acidic mobile phase, guaranteeing extremely high ionization efficiency and strong signal-to-noise ratio.

Step 4: Data Acquisition & System Validation

  • Action: Scan in full MS mode (m/z 100–500) using an Orbitrap or Q-TOF analyzer set to a minimum resolution of 70,000.

  • Self-Validation Checkpoint: The analysis is considered validated only if the mass spectrum exhibits a distinct 1:1 intensity doublet at exactly m/z 226.0226 and m/z 228.0206 . If this doublet is absent, the system flags a failure—indicating either sample degradation, loss of the bromine atom (debromination), or an incorrect sample injection.

G N1 Sample Prep (0.1% FA in MeCN/H2O) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 Injection N3 ESI+ Ionization (Amine Protonation) N2->N3 Eluent N4 HRMS Analyzer (Orbitrap / Q-TOF) N3->N4 [M+H]+ Ions N5 Data Validation (1:1 Doublet @ 226/228 m/z) N4->N5 Spectra

Caption: LC-HRMS analytical workflow highlighting the causal progression from sample prep to validation.

Synthetic Utility and Orthogonal Functionalization

In medicinal chemistry, bromobenzylamine derivatives are highly prized for their orthogonal reactivity. The spatial separation of the primary amine and the aryl bromide allows chemists to functionalize the molecule in a stepwise, controlled manner without the need for excessive protecting group manipulation .

  • The Amine Handle (Electrophilic Trapping): The methanamine group readily participates in amide bond formations, reductive aminations, or sulfonylations. Recent advances in SuFEx (Sulfur Fluoride Exchange) chemistry frequently utilize such amine building blocks to synthesize complex sulfonamide inhibitors .

  • The Bromide Handle (Cross-Coupling): The ortho-bromide is primed for palladium-catalyzed cross-coupling reactions. Once the amine is functionalized (or transiently protected), the bromide can undergo Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination to build extended biaryl or heterocyclic frameworks .

G Core (2-Bromo-4-cyclopropylphenyl)methanamine Dual Functional Handles Amine Primary Amine (-NH2) Amide Coupling / SuFEx Core->Amine Handle 1 Bromide Aryl Bromide (-Br) Suzuki / Buchwald-Hartwig Core->Bromide Handle 2 Drug1 Target Core 1 (Sulfonamide/Amide Linkage) Amine->Drug1 Electrophile Addition Drug2 Target Core 2 (Biaryl/Heterocyclic Framework) Bromide->Drug2 Pd-Catalyzed Coupling

Caption: Orthogonal functionalization strategy utilizing the dual reactive handles of the molecule.

References

  • Angene Chemical. "(2S)-2-(3-BROMOPHENYL)PYRROLIDINE | Exact Mass Reference for C10H12BrN". Angene Chemical Database. [Link]

  • National Center for Biotechnology Information. "Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups". Angewandte Chemie International Edition, 2025.[Link]

  • PubMed Central (PMC). "Streamlining SuFEx Inhibitor Development". PMC Archive. [Link]

Protocols & Analytical Methods

Method

Application Note: (2-Bromo-4-cyclopropylphenyl)methanamine in the Discovery of SLC6A19 Inhibitors

Executive Summary The development of targeted therapies for metabolic disorders relies heavily on the strategic selection of chemical building blocks. (2-Bromo-4-cyclopropylphenyl)methanamine (CAS: 90841-16-0) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for metabolic disorders relies heavily on the strategic selection of chemical building blocks. (2-Bromo-4-cyclopropylphenyl)methanamine (CAS: 90841-16-0) has emerged as a critical pharmacophore and synthetic intermediate in the design of novel SLC6A19 (B0AT1) inhibitors[1]. SLC6A19 is a neutral amino acid transporter primarily expressed in the kidney and small intestine. Its inhibition has been validated as a transformative therapeutic strategy for treating Phenylketonuria (PKU) and other amino acidurias by preventing the systemic accumulation of phenylalanine (Phe)[2],[3].

This application note provides an in-depth mechanistic rationale, structure-activity relationship (SAR) insights, and self-validating synthetic protocols for utilizing (2-bromo-4-cyclopropylphenyl)methanamine in drug discovery workflows[4],[5].

Target Biology: SLC6A19 and Phenylketonuria (PKU)

Phenylketonuria is an autosomal-recessive disorder caused by a defect in the phenylalanine hydroxylase (PAH) enzyme, leading to severe neurotoxic accumulation of Phe in the brain[6],[3]. Historically, PKU management relied on highly restrictive diets. However, recent breakthroughs demonstrate that pharmacological inhibition of SLC6A19 blocks the intestinal absorption and renal reabsorption of dietary Phe, providing a novel "disposal pathway" that drastically lowers systemic Phe levels[7],[8].

SLC6A19_Mechanism Diet Dietary Phenylalanine (Intestine/Kidney) Transporter SLC6A19 Transporter (B0AT1) Diet->Transporter Uptake Blood Systemic Circulation (Hyperphenylalaninemia) Transporter->Blood Transport Brain Neurotoxicity & Cognitive Deficits Blood->Brain Accumulation Drug SLC6A19 Inhibitor Drug->Transporter Competitive Blockade

Fig 1: Mechanism of SLC6A19 inhibition preventing neurotoxic phenylalanine accumulation in PKU.

Mechanistic Rationale for the Building Block

The structural features of (2-bromo-4-cyclopropylphenyl)methanamine are meticulously designed to solve specific medicinal chemistry challenges encountered in SLC6A19 inhibitor development[5]:

  • The Methanamine (Benzylamine) Core: Provides a primary amine handle for rapid integration into heterocyclic core scaffolds (e.g., indoles, pyrazoles) via amide coupling or reductive amination. This linkage often participates in crucial hydrogen bonding within the target's active site.

  • Para-Cyclopropyl Substitution: The cyclopropyl ring acts as a rigid, lipophilic bioisostere for alkyl groups (like isopropyl). It perfectly occupies hydrophobic pockets in the SLC6A19 binding site while significantly reducing susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic oxidation, thereby extending the drug's half-life[9].

  • Ortho-Bromo Handle: The bromine atom serves as a highly reactive, orthogonal handle for late-stage diversification. It allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append diverse aryl or heteroaryl groups, enabling rapid SAR expansion without rebuilding the entire scaffold[4].

Quantitative SAR & Pharmacokinetic Impact

The table below illustrates the representative impact of incorporating the cyclopropyl and bromo moieties compared to standard aliphatic substitutions during lead optimization.

Phenyl Substitution (R-Groups)SLC6A19 IC₅₀ (nM)HLM Intrinsic Clearance (µL/min/mg)Rationale / Causality
Unsubstituted (H, H)> 5,00045.2Lacks necessary hydrophobic bulk for target pocket.
4-Isopropyl12088.5Fills hydrophobic pocket, but highly susceptible to CYP oxidation.
4-Cyclopropyl 85 22.1 Maintains steric bulk; cyclopropyl C-H bonds are stronger, resisting metabolism.
2-Bromo-4-cyclopropyl 45 18.4 Bromine induces a conformational twist, locking the active binding pose.

Synthetic Workflows and Protocols

The integration of this building block into a drug discovery pipeline typically follows a two-stage process: an initial amide coupling to establish the core, followed by a cross-coupling reaction to elaborate the ortho-position[4].

Synthetic_Workflow Amine (2-bromo-4-cyclopropylphenyl) methanamine Amide Amide Intermediate (Ortho-Bromo Retained) Amine->Amide HATU, DIPEA DMF, RT Acid Heterocyclic Carboxylic Acid Acid->Amide Suzuki Suzuki-Miyaura Cross-Coupling Amide->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C Final Target SLC6A19 Inhibitor Suzuki->Final Deprotection & Purification

Fig 2: Two-stage synthetic workflow utilizing the building block for late-stage diversification.

Protocol 1: High-Efficiency Amide Coupling

Objective: Attach the building block to a heterocyclic core carboxylic acid. Causality & Design: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to drive reactions with sterically hindered primary amines (caused by the ortho-bromo group). DIPEA is used as a non-nucleophilic base to neutralize the amine hydrochloride salt without interfering with the active ester.

Step-by-Step Procedure:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically transition from clear to pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add (2-bromo-4-cyclopropylphenyl)methanamine (1.1 eq)[10] in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction progression via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (M+H) confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the amide intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the ortho-bromo handle with an aryl/heteroaryl boronic acid. Causality & Design: The ortho-bromo position is highly sterically encumbered. Pd(dppf)Cl₂ is the catalyst of choice because the bidentate dppf ligand enforces a large bite angle, which accelerates the difficult oxidative addition step while suppressing unwanted protodehalogenation side reactions. A Dioxane/Water (4:1) solvent system ensures optimal solubility for both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine the amide intermediate from Protocol 1 (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and Water. Degas the suspension by bubbling argon or nitrogen through the mixture for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) active species and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) rapidly and seal the vessel.

  • Reaction: Heat the mixture to 90°C in an oil bath or microwave reactor for 2–6 hours.

  • Monitoring: Check via TLC or LC-MS. The starting material should be fully consumed.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Extract the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the final SLC6A19 inhibitor[5].

References

  • Belanger, A. M., Przybylska, M., Gefteas, E., Furgerson, M., Geller, S., Kloss, A., Cheng, S. H., Zhu, Y., & Yew, N. S. (2018). "Inhibiting neutral amino acid transport for the treatment of phenylketonuria." JCI Insight, 3(14), e121762.[Link]

  • Desai, J., Patel, B., Darji, B., Gite, A., Panchal, N., Bhosale, G., Shedage, S., et al. (2021). "Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19)." Bioorganic & Medicinal Chemistry Letters, 53, 128421.[Link]

  • Kane, J. L. Jr., Shum, P. W.-K., Wei, L., Ruf, S., Mueller, P. J., Debenedetto, M., Manss, A., Merriman, G. H., Becker, C. J., Terranova, K., Hirth, B. H., Davis, H., & Czekaj, M. (2025). "Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (2-Bromo-4-cyclopropylphenyl)methanamine

Executive Summary (2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds and glucocorticoid receptor modulators....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active compounds and glucocorticoid receptor modulators. However, its structural topology presents a dual challenge for palladium-catalyzed cross-coupling: a sterically hindered ortho-bromide and an unprotected primary benzylamine. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the direct Suzuki-Miyaura coupling of this substrate without the need for prior amine protection.

Mechanistic Insights & Reaction Design

Standard Suzuki-Miyaura protocols often fail when applied to ortho-halo benzylamines due to rapid catalyst deactivation[1]. Understanding the causality behind these failures is critical for rational reaction design.

The "Free Amine" Poisoning Pathway

During the catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C-Br bond[2]. In the case of (2-Bromo-4-cyclopropylphenyl)methanamine, the resulting Pd(II) intermediate is situated directly adjacent to a primary amine (-CH₂NH₂). Because primary amines are strong σ-donors, the amine nitrogen can rapidly coordinate to the electrophilic Pd(II) center, displacing the phosphine ligand. The methylene spacer (-CH₂-) facilitates the formation of a highly stable 5-membered C,N-palladacycle[3]. This structure acts as a thermodynamic sink, trapping the metal in an off-cycle resting state and prematurely terminating the catalytic cycle[3].

Overcoming Coordination via Steric Exclusion

To prevent off-cycle palladacycle formation, the protocol must utilize highly sterically demanding and electron-rich ligands[1]. Precatalysts such as CataCXium A Pd G3 or XPhos Pd G3 are optimal for this transformation.

  • Steric Shielding: The massive steric bulk of the di-adamantylalkylphosphine (CataCXium A) or dialkylbiaryl phosphine (XPhos) physically blocks the primary amine from coordinating to the metal center[1].

  • Electronic Acceleration: The electron-rich nature of these ligands accelerates the initial oxidative addition into the mildly deactivated C-Br bond (deactivated by the electron-donating para-cyclopropyl group) and drives the subsequent reductive elimination[2].

Solvent and Base Selection

A biphasic solvent system, such as 2-Methyltetrahydrofuran (2-MeTHF) and water, combined with a mild base like K₃PO₄, is highly recommended[1]. The aqueous phase ensures the rapid formation of the reactive boronate species required for transmetalation, while 2-MeTHF provides excellent solubility for the organic substrates and promotes phase separation during workup[4].

Catalytic Cycle & Reaction Pathway

SuzukiMechanism Pd0 Active Pd(0)L (Bulky Ligand: CataCXium A) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd (2-Bromo-4-cyclopropylphenyl)methanamine PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII Base Base Exchange (Halide to Hydroxo) PdII->Base Bulky L prevents coordination Poison Catalyst Poisoning (Amine-Pd Coordination) PdII->Poison If L is small (e.g., PPh3) TransMet Transmetalation with R-B(OH)2 Base->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (Biaryl Methanamine) RedElim->Product

Figure 1: Suzuki-Miyaura cycle showing bulky ligands preventing amine-induced catalyst poisoning.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst selection and reaction conversion for ortho-bromo amine substrates, illustrating why modern G3 precatalysts are mandatory[1].

Catalyst SystemLigand TypeSolvent SystemBaseYield (%)Mechanistic Observation
Pd(dppf)Cl₂BidentateDioxane / H₂OK₂CO₃< 15%Severe catalyst poisoning; unreacted starting material.
Pd(OAc)₂ + PPh₃Monodentate (Small)Toluene / H₂ONa₂CO₃< 5%Extensive off-cycle C,N-palladacycle formation.
XPhos Pd G3Biaryl PhosphineTHF / H₂OK₃PO₄75 - 85%Good conversion; minor protodeboronation observed.
CataCXium A Pd G3 Di-adamantyl 2-MeTHF / H₂O K₃PO₄ > 90% Optimal steric shielding; excellent functional group tolerance.

Self-Validating Experimental Protocol

This protocol utilizes an acid-base extraction sequence as a self-validating purification step. Because the target product retains the basic primary amine, it can be selectively partitioned into an aqueous acidic phase, leaving neutral impurities (such as homocoupled boronic acid and cleaved ligands) in the organic phase.

Materials Required
  • (2-Bromo-4-cyclopropylphenyl)methanamine (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • CataCXium A Pd G3 (0.05 equiv, 5 mol%)[1]

  • Potassium Phosphate (K₃PO₄, anhydrous) (3.0 equiv, 3.0 mmol)

  • 2-Methyltetrahydrofuran (2-MeTHF) (0.3 M, 3.3 mL)

  • Deionized Water (0.3 mL, 10:1 organic:aqueous ratio)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (2-Bromo-4-cyclopropylphenyl)methanamine, the boronic acid, K₃PO₄, and CataCXium A Pd G3.

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle three times) to ensure a strictly oxygen-free environment[4].

Step 2: Solvent Addition & Degassing

  • Add anhydrous 2-MeTHF and degassed deionized water via syringe.

  • Sparge the biphasic mixture with Argon for an additional 5 minutes. Scientific Rationale: Oxygen must be rigorously excluded as it can rapidly oxidize the electron-rich CataCXium A ligand to its inactive phosphine oxide form, halting the catalytic cycle.

Step 3: Heating and Reaction Monitoring

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C[1]. Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via UPLC-MS or TLC (eluent: 9:1 DCM:MeOH with 1% NH₄OH). The reaction is typically complete within 12–16 hours.

Step 4: Self-Validating Acid-Base Workup

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 10 mL) and transfer to a separatory funnel.

  • Acidic Extraction: Add 15 mL of 1M HCl (aq). Shake vigorously and allow the phases to separate. The desired biaryl methanamine product will protonate and migrate to the aqueous layer.

  • Discard the organic layer (which contains the neutral homocoupled boronic acid dimer, unreacted boronic acid, and ligand residues).

  • Basification: Wash the aqueous layer once with 5 mL of EtOAc to remove trace organic impurities. Then, carefully adjust the pH of the aqueous layer to >10 using 2M NaOH (aq) in an ice bath. The aqueous layer will turn cloudy as the free base precipitates.

  • Final Extraction: Extract the basified aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Final Isolation The resulting crude product is typically >95% pure by NMR. If necessary, it can be further purified by flash column chromatography on silica gel (DCM/MeOH gradient)[4].

References

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances URL: [Link]

  • Title: Catalytic Activity of C,N-Palladacycles in the Suzuki–Miyaura Reaction Source: INEOS OPEN URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Method

Application Note: Reductive Amination Strategies Utilizing (2-Bromo-4-cyclopropylphenyl)methanamine

Introduction & Strategic Rationale In modern drug discovery, the strategic selection of building blocks is paramount for optimizing both target affinity and pharmacokinetic (PK) profiles. (2-Bromo-4-cyclopropylphenyl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic selection of building blocks is paramount for optimizing both target affinity and pharmacokinetic (PK) profiles. (2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile primary benzylamine that serves as a critical node in modular synthesis.

The structural features of this molecule offer dual advantages:

  • The para-Cyclopropyl Group: Cyclopropyl rings are frequently integrated into pharmaceutical agents to enhance lipophilicity and metabolic stability without introducing the excessive steric bulk associated with tert-butyl or isopropyl groups[1].

  • The ortho-Bromo Substituent: This halogen provides an essential synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). However, its proximity to the primary amine introduces significant steric hindrance, which fundamentally alters the kinetics of C-N bond formation[2].

Reductive amination is the method of choice for alkylating this amine, accounting for roughly 25% of all C-N bond-forming reactions in pharmaceutical synthesis due to its scalability and broad functional group tolerance[1]. This application note details the mechanistic causality, decision workflows, and self-validating protocols required to successfully perform reductive aminations with this specific, sterically demanding building block.

Mechanistic Causality & Reagent Selection

Reductive amination is a two-step, one-pot process: the dehydrative condensation of an amine and a carbonyl to form an imine (or iminium ion), followed by in situ hydride reduction to the corresponding secondary or tertiary amine[3].

Why Sodium Triacetoxyborohydride (STAB)?

For the alkylation of (2-bromo-4-cyclopropylphenyl)methanamine, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reducing agent[4].

  • Chemoselectivity: The three electron-withdrawing acetoxy groups significantly reduce the hydridic character of the boron center. This makes STAB an exceptionally mild reagent that selectively reduces the highly electrophilic iminium ion much faster than it reduces the parent aldehyde or ketone[3].

  • Toxicity: STAB avoids the generation of highly toxic hydrogen cyanide gas, which is a severe risk when using the older alternative, sodium cyanoborohydride (NaCNBH₃)[5].

Overcoming Steric Hindrance

The ortho-bromo group on the benzylamine creates a steric shield around the nitrogen lone pair. When reacting with unhindered aldehydes, imine formation is rapid. However, when reacting with ketones or sterically hindered aldehydes (e.g., 2,6-disubstituted benzaldehydes), the nucleophilic attack is kinetically bottlenecked[2]. If STAB is added too early, it will slowly reduce the unreacted carbonyl to an alcohol, destroying the starting material. Therefore, pre-formation of the imine—often driven by a Brønsted acid catalyst like acetic acid (AcOH)—is a mandatory prerequisite for ketone substrates[5].

Reaction Workflow & Decision Matrix

The following workflow dictates the experimental approach based on the steric profile of the electrophilic partner.

ReductiveAmination Start Amine: (2-bromo-4-cyclopropylphenyl)methanamine Carbonyl Select Carbonyl Partner Start->Carbonyl Aldehyde Aldehyde (Low Steric Hindrance) Carbonyl->Aldehyde Ketone Ketone (High Steric Hindrance) Carbonyl->Ketone DirectRA Direct Reductive Amination 1. DCE, rt, 30 min 2. Add NaBH(OAc)3 Aldehyde->DirectRA Fast Condensation IndirectRA Stepwise Imine Formation 1. AcOH (1 eq), DCE, 40 °C 2. Add NaBH(OAc)3 Ketone->IndirectRA Steric Clash (o-Br) Product Secondary Amine Product (High Yield, No Dialkylation) DirectRA->Product IndirectRA->Product

Caption: Decision workflow for reductive amination based on carbonyl steric hindrance.

Quantitative Optimization Data

The choice of solvent and additives directly impacts the reaction kinetics. 1,2-Dichloroethane (DCE) is universally preferred over Tetrahydrofuran (THF) or Dichloromethane (DCM) because it provides optimal solubility for STAB and accelerates the reaction rate[4][5].

Carbonyl TypeSolventAdditiveReducing AgentTempTimeExpected Yield
Unhindered AldehydeDCENoneNaBH(OAc)₃ (1.5 eq)rt2-4 h>85%
Hindered AldehydeDCENoneNaBH(OAc)₃ (2.0 eq)rt12 h70-80%
Aliphatic KetoneDCEAcOH (1.0 eq)NaBH(OAc)₃ (2.0 eq)40 °C24 h60-75%
Aryl KetoneTi(OiPr)₄NoneNaBH₄ (in MeOH)60 °C48 h<40%*

*Note: STAB is generally ineffective for highly conjugated, sterically hindered aromatic ketones. A stepwise procedure utilizing Titanium tetraisopropoxide followed by harsh reduction is required[4].

Self-Validating Experimental Protocol

This protocol is designed for the reaction of (2-bromo-4-cyclopropylphenyl)methanamine with a standard aliphatic aldehyde. It incorporates physical and analytical checkpoints to ensure the chemistry is proceeding as designed.

Materials Required:
  • (2-Bromo-4-cyclopropylphenyl)methanamine (1.0 equiv, limiting reagent)

  • Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (0.2 M relative to amine)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

Step 1: Imine Condensation

  • To an oven-dried, argon-purged round-bottom flask, add (2-bromo-4-cyclopropylphenyl)methanamine and anhydrous DCE.

  • Add the aldehyde (1.05 equiv) dropwise at room temperature.

  • Validation Checkpoint: Stir for 30–60 minutes. Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. You must observe the consumption of the primary amine mass and the appearance of the imine [M+H]⁺ peak. Do not proceed to Step 2 until imine formation is >90% complete.

Step 2: Hydride Reduction 4. Once the imine is formed, add STAB (1.5 equiv) portion-wise over 5 minutes. 5. Validation Checkpoint: A mild exotherm should be physically detectable on the exterior of the flask, confirming the active reduction of the iminium intermediate[3]. 6. Stir the suspension vigorously at room temperature for 2 to 4 hours. Monitor via TLC (stain with Ninhydrin; primary amines appear dark purple, secondary amines appear faint pink/brown).

Step 3: Quench and Workup 7. Validation Checkpoint: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃. Vigorous gas evolution (H₂) will occur as excess borohydride is destroyed[3]. 8. Stir the biphasic mixture vigorously for 30 minutes. This extended stirring is critical to hydrolyze the stable boron-amine complexes and release the free-base secondary amine into the organic layer. 9. Separate the layers. Extract the aqueous layer twice with DCM. 10. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Dialkylation is rarely observed due to the extreme steric bulk of the resulting secondary amine[2].

References

  • Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Chemical Reviews (ACS Publications)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Application Notes: Synthesis of Substituted Benzylamines via Reductive Amination of 2,6-Dichlorobenzaldehyde Benchchem URL

Sources

Application

incorporating (2-bromo-4-cyclopropylphenyl)methanamine into peptide synthesis

Application Note & Protocol Guide Topic: Incorporating (2-bromo-4-cyclopropylphenyl)methanamine into Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-na...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Incorporating (2-bromo-4-cyclopropylphenyl)methanamine into Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids and synthetic building blocks into peptides is a cornerstone of modern drug discovery, offering pathways to enhance potency, improve metabolic stability, and constrain peptide conformation.[1][2] This guide provides a detailed technical overview and robust protocols for the incorporation of (2-bromo-4-cyclopropylphenyl)methanamine, a sterically hindered arylethylamine, into peptide chains. We address the inherent challenges posed by its structure, particularly the steric hindrance from the ortho-bromo substituent, and present optimized strategies for achieving high coupling efficiency. This document outlines the rationale behind reagent selection, reaction condition optimization, and analytical validation, serving as a comprehensive resource for chemists engaged in the synthesis of complex, modified peptides.

Introduction: The Challenge and Opportunity of Sterically Hindered Building Blocks

Peptide therapeutics represent a rapidly growing class of pharmaceuticals, valued for their high specificity and biological activity. However, native peptides often suffer from poor enzymatic stability and low bioavailability. The introduction of non-natural building blocks is a proven strategy to overcome these limitations.[2] (2-bromo-4-cyclopropylphenyl)methanamine is a unique structural moiety that can be used to cap the N-terminus of a peptide. Its rigid phenylcyclopropyl scaffold can impart specific conformational properties, while the bromo-substituent provides a handle for further chemical modification (e.g., cross-coupling reactions).

The primary challenge in incorporating this amine lies in its structure. The bromine atom at the ortho position to the aminomethyl group presents significant steric hindrance, which can dramatically slow the kinetics of amide bond formation and lead to incomplete reactions with standard coupling protocols.[3][4] Therefore, a successful strategy requires a departure from routine peptide synthesis methods, necessitating the use of highly efficient coupling reagents and carefully optimized conditions to drive the reaction to completion.

Building Block Profile: (2-bromo-4-cyclopropylphenyl)methanamine

A thorough understanding of the building block's properties is essential for designing a successful synthesis strategy.

PropertyValue
IUPAC Name (2-bromo-4-cyclopropylphenyl)methanamine
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Structure (Image of the chemical structure would be placed here in a formal document)
Key Features - Primary Amine: Nucleophile in the coupling reaction.
- Ortho-Bromo Group: Major source of steric hindrance.
- Para-Cyclopropyl Group: Induces conformational rigidity.

The Core of the Challenge: Overcoming Steric Hindrance in Peptide Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid to make it a better electrophile for the amine nucleophile to attack.[5][6][7]

Steric_Hindrance cluster_0 Standard Coupling cluster_1 Hindered Coupling AA_Carboxyl Activated Amino Acid (R-COOH) Peptide_Amine Unhindered Peptide N-terminus (H₂N-Peptide) AA_Carboxyl->Peptide_Amine Easy Nucleophilic Attack Activated_COOH Activated Peptide C-terminus (Peptide-COOH) Hindered_Amine (2-bromo-4-cyclopropylphenyl)methanamine Br NH₂ Activated_COOH->Hindered_Amine:f1 Difficult Nucleophilic Attack Bulky_Group Steric Shield (Ortho-Bromo Group)

Caption: Steric hindrance from the ortho-bromo group shields the amine nucleophile, impeding amide bond formation.

In the case of (2-bromo-4-cyclopropylphenyl)methanamine, the bulky bromine atom physically obstructs the path of the incoming activated carboxyl group. Standard coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) paired with an additive like HOBt, often lack the reactivity needed to overcome this barrier, resulting in low yields.[8][9] The solution lies in using more potent activating agents that create a highly reactive acylating species.

Strategic Protocol Design: Reagent Selection and Condition Optimization

A successful protocol hinges on the synergistic choice of coupling reagent, base, and reaction conditions.

Selecting a High-Potency Coupling Reagent

For challenging couplings, uronium/aminium salt-based reagents are demonstrably superior.[10][11] These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) that can more effectively acylate a hindered amine.

Reagent_Decision_Tree Start Start: Select Coupling Reagent Question1 Is the coupling sterically hindered? Start->Question1 No_Path No Question1->No_Path No Yes_Path Yes Question1->Yes_Path Yes Standard_Reagents Standard Reagents: DIC/HOBt HBTU No_Path->Standard_Reagents High_Potency Use High-Potency Reagents: HATU HCTU COMU Yes_Path->High_Potency Rationale Rationale: Uronium/Aminium salts form highly reactive intermediates, overcoming steric barriers and minimizing racemization. High_Potency->Rationale

Caption: Decision tree for selecting an appropriate peptide coupling reagent based on steric hindrance.

Recommended Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The gold standard for difficult couplings. It forms a highly reactive OAt-ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and cost-effective alternative to HATU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Known for its high reactivity and reduced risk of racemization, particularly effective for hindered systems.[12]

The Role of the Base and Solvent
  • Base: A non-nucleophilic base is required to deprotonate the incoming amino acid's ammonium salt and the protonated N-terminus of the peptide chain. Diisopropylethylamine (DIPEA) is standard. For extremely sensitive or hindered couplings, a weaker base like 2,4,6-Collidine can sometimes minimize side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice due to its excellent solvating properties for both the resin-bound peptide and the reagents.[8]

Optimizing Reaction Conditions
  • Equivalents: Use a significant excess of both the amine building block and the coupling reagent (typically 3-5 equivalents relative to the resin loading) to drive the reaction forward.

  • Temperature: While most SPPS couplings are performed at room temperature, hindered couplings benefit from elevated temperatures (e.g., 35-50°C) or the use of microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields.[13]

  • Time: Reaction times must be extended. Monitor the reaction progress after 2-4 hours and consider a second coupling if necessary.

Experimental Workflow: N-Terminal Capping on Solid Phase

The most common application for this building block is capping the N-terminus of a peptide synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[14][15]

SPPS_Workflow Start Start: Fmoc-Protected Peptide on Resin Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Step1 Wash1 Wash (DMF) Step1->Wash1 Step3 3. Coupling Reaction (Add cocktail to resin, agitate) Wash1->Step3 Step2 2. Coupling Cocktail Preparation (Amine + HATU + DIPEA in DMF) Step2->Step3 Wash2 Wash (DMF, DCM) Step3->Wash2 Step4 4. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Step4 End End: Purify Crude Peptide (HPLC) Step4->End

Caption: Workflow for N-terminal capping of a resin-bound peptide using (2-bromo-4-cyclopropylphenyl)methanamine.

Detailed Protocol: SPPS N-Terminal Capping

This protocol assumes a starting scale of 0.1 mmol of a peptide sequence assembled on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials & Reagents:

  • Peptide-on-resin (0.1 mmol scale)

  • (2-bromo-4-cyclopropylphenyl)methanamine (MW: 226.11 g/mol )

  • HATU (MW: 380.23 g/mol )

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Final Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve (2-bromo-4-cyclopropylphenyl)methanamine) (113 mg, 0.5 mmol, 5 eq) and HATU (189 mg, 0.5 mmol, 5 eq) in 2 mL of DMF.

    • Add DIPEA (174 µL, 1.0 mmol, 10 eq) to the vial.

    • Vortex briefly. The solution may change color. This pre-activation step is not strictly necessary for HATU but is common practice.

  • Coupling Reaction:

    • Drain the washed resin from step 2.

    • Immediately add the prepared coupling cocktail to the resin.

    • Agitate the reaction vessel at room temperature for 4 hours. For known difficult sequences, agitate at 40°C.

  • Reaction Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the absence of primary amines and a successful coupling. If the test is positive (blue beads), a second coupling is required.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Work-up:

    • Add the cleavage cocktail (e.g., 3 mL of TFA/TIS/H₂O) to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).

    • Purify by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling 1. Insufficient reagent reactivity due to steric hindrance.1. Switch to a more potent coupling reagent like HATU or COMU. Increase reaction temperature to 40-50°C or use microwave assistance.[3][13]
(Positive Kaiser Test)2. Insufficient reaction time or reagent stoichiometry.2. Increase reaction time to 6-12 hours or perform a double coupling. Increase equivalents of amine and coupling reagent to 5 eq.
Formation of Side Products Guanidinylation of the N-terminus by HATU/HBTU.This is a known side reaction when excess aminium salt is used.[8] Use COMU, which is less prone to this, or use collidine instead of DIPEA.
Low Yield After Cleavage Poor coupling efficiency was not detected by the Kaiser test.Re-evaluate the entire synthesis. Ensure all previous steps in the SPPS were quantitative. Optimize the coupling step as described above.

Conclusion

The successful incorporation of sterically demanding building blocks like (2-bromo-4-cyclopropylphenyl)methanamine is achievable with a rational and optimized approach. The key to success lies in moving beyond standard SPPS protocols and employing high-potency uronium salt coupling reagents, such as HATU or COMU, in conjunction with an excess of reagents and potentially elevated temperatures. By understanding the principles of carboxyl activation and the specific challenges of steric hindrance, researchers can confidently utilize this and other complex non-natural building blocks to advance the frontiers of peptide-based drug discovery.

References

  • New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. [Link]

  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • CX9. Peptide and Protein Synthesis. Chemistry LibreTexts. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Solid Phase Peptide Synthesis. GenScript. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemik. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. University of California, Santa Barbara. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. [Link]

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]

  • Synthesis of 2-bromo-4-n-propylphenol. PrepChem.com. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

  • A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. ResearchGate. [Link]

  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. [Link]

  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. WIPO Patentscope. [Link]

  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link]

  • CN101279896B - Preparation of 2-bromo-4-methylphenol.

Sources

Method

Application Note: Selective Catalytic Hydrodebromination of (2-Bromo-4-cyclopropylphenyl)methanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Catalytic Hydrogenation, Catalyst Moderation, and Self-Validating Isolation Workflows Executive Summary (2-Bromo-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective Catalytic Hydrogenation, Catalyst Moderation, and Self-Validating Isolation Workflows

Executive Summary

(2-Bromo-4-cyclopropylphenyl)methanamine is a highly functionalized, commercially relevant building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. The catalytic hydrogenation of this substrate presents a classic chemoselectivity challenge. The molecule contains three highly reactive sites under reductive conditions: an aryl bromide, a strained cyclopropyl ring, and a benzylic C-N bond.

This application note provides an authoritative, field-proven protocol for the selective hydrodebromination of the substrate to yield (4-cyclopropylphenyl)methanamine. By employing a moderated palladium-on-carbon (Pd/C) catalyst system and a self-validating acid-base extraction workflow, researchers can achieve quantitative dehalogenation while completely preserving the sensitive cyclopropyl and benzylamine moieties.

Mechanistic Insights & Chemoselectivity Challenges

As a Senior Application Scientist, it is critical to understand that successful hydrogenation is not merely about applying hydrogen gas; it is about kinetic control and transition-state manipulation. The catalytic hydrogenation of this substrate can diverge into three distinct pathways:

  • Aryl Bromide Hydrodehalogenation (Desired): The C-Br bond readily undergoes oxidative addition to the Pd(0) surface, followed by reductive elimination to yield the dehalogenated arene and hydrogen bromide (HBr)[2].

  • Benzylamine Hydrogenolysis (Undesired): Benzylic C-N bonds are highly susceptible to cleavage over palladium catalysts[3]. This side reaction is drastically accelerated by acidic environments. If the HBr generated from the dehalogenation is not immediately scavenged, it protonates the primary amine. The resulting ammonium species is an excellent leaving group, lowering the activation energy for C-N bond hydrogenolysis.

  • Cyclopropyl Ring-Opening (Undesired): Strained three-membered rings can undergo metal-catalyzed or radical-mediated ring-opening (hydrogenolysis) to form a linear propyl group[4]. This pathway is typically triggered by high temperatures (>50 °C) and elevated hydrogen pressures.

Causality Behind Experimental Choices

To achieve absolute chemoselectivity, we must engineer the reaction environment to favor only the lowest-activation-energy pathway (C-Br cleavage).

  • Base Additive (Triethylamine): Adding 1.2 equivalents of Et₃N serves a dual purpose. First, it acts as an irreversible HBr scavenger, preventing the acid-catalyzed activation of the benzylic C-N bond. Second, the free amine competitively coordinates to the palladium surface, acting as a mild catalyst poison. This dampens the catalyst's activity just enough to prevent cyclopropyl and C-N cleavage, while remaining active enough for the facile C-Br reduction.

  • Ambient Pressure (Balloon Technique): Utilizing 1 atm of H₂ rather than a Parr shaker prevents the chemical potential of hydrogen from overcoming the kinetic barrier of the strained cyclopropyl C-C bond.

Pathways SM (2-Bromo-4-cyclopropylphenyl)methanamine (Starting Material) Prod (4-Cyclopropylphenyl)methanamine (Desired Product) SM->Prod Selective Hydrodebromination (Optimal Conditions) Side1 2-Bromo-4-cyclopropyltoluene (C-N Cleavage) SM->Side1 Benzylamine Hydrogenolysis (Acidic/Unmoderated) Side2 (2-Bromo-4-propylphenyl)methanamine (Ring Opening) SM->Side2 Cyclopropyl Hydrogenolysis (High Temp/Pressure)

Fig 1. Competing pathways in the catalytic hydrogenation of the target substrate.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization studies, demonstrating the delicate balance required to achieve chemoselectivity.

EntryCatalystSolventAdditiveTemp (°C)Pressure (atm)Yield: Desired (%)Yield: Side Products (%)
15% Pd/CMeOHNone2514255 (C-N Cleavage)
2 5% Pd/C MeOH Et₃N (1.2 eq) 25 1 >95 <2
310% Pd/CEtOHEt₃N (1.2 eq)5051580 (Ring Opening)
4PtO₂EtOAcNone2511085 (Over-reduction)

Experimental Protocol

Materials & Reagents
  • (2-Bromo-4-cyclopropylphenyl)methanamine (1.0 eq, 10 mmol)

  • 5% Palladium on Carbon (Pd/C), 50% wet (0.05 eq Pd)

  • Triethylamine (Et₃N), anhydrous (1.2 eq, 12 mmol)

  • Methanol (MeOH), HPLC grade (50 mL)

  • Hydrogen gas (H₂), balloon grade

  • 1M HCl (aq) and 2M NaOH (aq) for workup

Workflow Visualization

Workflow Step1 1. Preparation Dissolve SM & Et3N in MeOH Step2 2. Catalyst Add 5% Pd/C under Argon Step1->Step2 Step3 3. Purging Vacuum / H2 cycles (x3) Step2->Step3 Step4 4. Reaction Stir at RT, 1 atm H2 (Balloon) Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Isolation Acid/Base Extraction Step5->Step6

Fig 2. Step-by-step experimental workflow for selective hydrodebromination.

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (2-bromo-4-cyclopropylphenyl)methanamine (10 mmol) and Methanol (50 mL).

  • Add Triethylamine (12 mmol) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Critical Safety Step: Purge the flask with Argon for 10 minutes. Carefully add 5% Pd/C (50% wet, 0.05 eq Pd) in one portion. Never add dry Pd/C to a methanol solution in the presence of oxygen, as it may ignite.

Step 2: Hydrogenation 4. Seal the flask with a rubber septum. Attach a hydrogen-filled balloon equipped with a needle and a three-way stopcock. 5. Perform three cycles of vacuum/hydrogen purge: evacuate the flask until the solvent gently bubbles, then backfill with H₂ from the balloon. 6. Stir the reaction mixture vigorously (800 rpm) at room temperature (25 °C) under 1 atm of H₂ for 4–6 hours. 7. Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material will be consumed, and a new, highly polar, Ninhydrin-active spot will appear.

Step 3: Filtration 8. Once complete, purge the flask thoroughly with Argon to remove all H₂ gas. 9. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (3 × 20 mL). 10. Concentrate the filtrate under reduced pressure to remove Methanol and excess Et₃N.

Self-Validating Isolation System (Acid-Base Extraction)

To guarantee the trustworthiness of the protocol, we employ an isolation method that inherently validates the preservation of the benzylamine moiety.

  • Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc, 50 mL).

  • Transfer to a separatory funnel and extract with 1M HCl (3 × 30 mL).

    • Causality: The desired (4-cyclopropylphenyl)methanamine is protonated to its water-soluble ammonium salt and migrates to the aqueous layer. Any over-reduced, deaminated side products (e.g., 4-cyclopropyltoluene) remain neutral and are trapped in the EtOAc layer.

  • Discard the EtOAc layer (containing neutral impurities).

  • Cool the aqueous layer in an ice bath and slowly basify with 2M NaOH until pH > 10. The aqueous layer will turn cloudy as the free amine precipitates.

  • Extract the basified aqueous layer with fresh EtOAc (3 × 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure (4-cyclopropylphenyl)methanamine.

Validation: If the isolated yield is high (>90%), it mathematically proves that the C-N bond was preserved, as any cleaved product would have been permanently lost during the initial organic discard.

Sources

Application

Application Note: (2-Bromo-4-cyclopropylphenyl)methanamine in the Synthesis of SLC6A19 Inhibitors

Introduction & Structural Rationale In modern medicinal chemistry, the design of targeted therapeutics for metabolic disorders often relies on highly functionalized building blocks. (2-Bromo-4-cyclopropylphenyl)methanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics for metabolic disorders often relies on highly functionalized building blocks. (2-Bromo-4-cyclopropylphenyl)methanamine has emerged as a critical precursor in the development of novel inhibitors targeting the neutral amino acid transporter B0AT1 (SLC6A19) [1]. Blockade of SLC6A19 is a validated therapeutic strategy for treating phenylketonuria (PKU) and other amino acidurias by preventing the intestinal absorption and renal reabsorption of phenylalanine [2].

The structural features of (2-bromo-4-cyclopropylphenyl)methanamine provide distinct pharmacological advantages:

  • Primary Amine: Serves as the primary nucleophile for amide coupling or reductive amination, allowing rapid incorporation into diverse heterocyclic scaffolds.

  • Ortho-Bromine: Acts as a versatile synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the exploration of chemical space in the binding pocket.

  • Para-Cyclopropyl Group: Imparts lipophilicity and metabolic stability while maintaining a compact steric profile, which is crucial for optimal interactions within the hydrophobic sub-pockets of the SLC6A19 transporter.

Table 1: Physicochemical Profile of the Precursor
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C10H12BrNCore building block for target synthesis.
Functional Groups Primary amine, Aryl bromide, CyclopropylEnables orthogonal reactivity (amide coupling vs. Pd-catalyzed cross-coupling).
Role in Drug Design Hydrophobic anchor & linkerEnhances target residence time and membrane permeability of the final API.

Experimental Protocols & Workflows

The following self-validating protocol details the incorporation of (2-bromo-4-cyclopropylphenyl)methanamine into a generic SLC6A19 inhibitor scaffold via an initial amide coupling, followed by a downstream functionalization [1].

Protocol: Synthesis of Intermediate Amide Scaffold

Rationale: Amide bond formation is selected as the initial step because the primary amine is highly nucleophilic, allowing the reaction to proceed under mild conditions without affecting the aryl bromide.

Reagents:

  • (2-Bromo-4-cyclopropylphenyl)methanamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂ atmosphere, dissolve the target carboxylic acid in anhydrous DMF. Add HATU and DIPEA. Stir at room temperature for 15 minutes to generate the active ester. Causality: Pre-activation minimizes side reactions and ensures complete conversion of the acid.

  • Coupling: Add (2-bromo-4-cyclopropylphenyl)methanamine dropwise to the activated mixture. Stir at room temperature for 2-4 hours. Monitor reaction progression via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide intermediate.

  • Validation: Confirm the structure using ¹H-NMR (diagnostic benzylic CH₂ shift) and high-resolution mass spectrometry (HRMS) observing the characteristic bromine isotopic pattern (M / M+2).

Biological Pathway Visualization

The ultimate goal of utilizing this precursor is the generation of a therapeutic agent capable of modulating amino acid transport. The diagram below illustrates the workflow from chemical precursor to therapeutic effect in PKU management.

G A Precursor: (2-bromo-4-cyclopropylphenyl) methanamine B SLC6A19 Inhibitor (Drug Candidate) A->B Chemical Synthesis C Inhibition of B0AT1 (Intestinal Transporter) B->C Target Binding D Reduced Phenylalanine Absorption C->D Blockade of Transport E PKU Disease Management D->E Therapeutic Effect

Caption: Workflow from the (2-bromo-4-cyclopropylphenyl)methanamine precursor to PKU therapeutic efficacy.

References

  • World Intellectual Property Organization. (2025). Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias (WO2025006827A1).
  • Belanger, A. M., et al. (2018). Inhibiting neutral amino acid transport for the treatment of phenylketonuria. JCI Insight, 3(14), e121762.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-bromo-4-cyclopropylphenyl)methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (2-bromo-4-cyclopropylphenyl)methanamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of (2-bromo-4-cyclopropylphenyl)methanamine. This molecule presents a unique chemoselectivity challenge: installing a cyclopropyl group without over-coupling, and reducing a nitrile to a primary amine without cleaving the adjacent, highly reactive aryl bromide.

Below, you will find the mechanistic logic, troubleshooting FAQs, quantitative data, and validated protocols required to optimize this workflow.

Synthesis Workflow & Mechanistic Logic

The most scalable and reliable route to (2-bromo-4-cyclopropylphenyl)methanamine involves a two-step sequence: a regioselective Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction.

Workflow SM 4-Iodo-2-bromobenzonitrile (Starting Material) Int 2-Bromo-4-cyclopropylbenzonitrile (Intermediate) SM->Int Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Toluene/H2O, 90°C (Suzuki Coupling) Prod (2-Bromo-4-cyclopropylphenyl)methanamine (Target Product) Int->Prod BH3·THF, Reflux Acidic Workup (Chemoselective Reduction)

Two-step synthesis workflow for (2-bromo-4-cyclopropylphenyl)methanamine.

Troubleshooting Guide & FAQs

Q1: I am observing a mixture of mono- and di-cyclopropylated products during the Suzuki coupling. How can I improve regioselectivity? A1: This is a classic challenge when starting from 2,4-dibromobenzonitrile. To achieve absolute regioselectivity, switch your starting material to 4-iodo-2-bromobenzonitrile . The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy than the carbon-bromine (C-Br) bond. Consequently, the oxidative addition of the Pd(0) catalyst occurs exclusively at the 4-position at lower temperatures[1]. If you are constrained to the dibromo precursor, utilize a bulky, electron-rich phosphine ligand and strictly limit the cyclopropylboronic acid to 1.05 equivalents.

Q2: My cyclopropylboronic acid seems to degrade before the coupling completes, leading to low yields. What is the cause? A2: Alkylboronic acids are highly susceptible to protodeboronation in basic, aqueous media at elevated temperatures[2]. To mitigate this:

  • Switch to Potassium Cyclopropyltrifluoroborate: This salt is far more stable and slowly hydrolyzes in situ to provide a steady, low concentration of the active boronic acid, preventing degradation.

  • Optimize the Base: Swap strong bases (like NaOH) for milder bases (like K3PO4 or Cs2CO3).

  • Lower the Temperature: Use a highly active catalyst system (e.g., Pd(OAc)2 with an optimized monophosphine ligand) to allow the reaction to proceed efficiently at 80°C instead of reflux[2].

Q3: During the reduction of 2-bromo-4-cyclopropylbenzonitrile, I am losing the bromine atom (hydrodehalogenation). What reducing agent should I use? A3: Standard catalytic hydrogenation (e.g., Pd/C with H2) or strong nucleophilic hydride donors like LiAlH4 will readily cleave the aryl C-Br bond. To preserve the halogen, you must use a chemoselective reducing agent that operates via Lewis acid-base complexation. Borane-THF (BH3·THF) or the InCl3/NaBH4 system are highly recommended[3]. Borane coordinates to the nitrogen lone pair of the nitrile, activating the carbon for hydride transfer without interacting with the aryl bromide[4]. Dichloroborane-dimethyl sulfide (BHCl2·SMe2) has also been shown to leave halogens completely intact during reductions[5].

Q4: I am seeing a significant amount of secondary amine impurity in my final product. How do I prevent this? A4: Secondary amines form when the newly generated primary amine acts as a nucleophile and attacks the intermediate boryl imine before it is fully reduced. To suppress this condensation pathway:

  • Use Excess Reducing Agent: Maintain at least a 3-to-1 molar ratio of BH3 to nitrile to ensure the imine is reduced to the primary amine faster than it can be trapped.

  • Inverse Addition: Slowly add the nitrile solution into a cold solution of the borane complex. This keeps the concentration of the unreduced imine low relative to the reducing agent.

Quantitative Data: Reducing Agent Chemoselectivity

The table below summarizes the causality behind reagent selection for the reduction of 2-bromobenzonitrile derivatives, highlighting the inverse relationship between reduction strength and halogen preservation[3].

Reducing Agent SystemPrimary Amine Yield (%)Debromination (Loss of -Br) (%)Secondary Amine Impurity (%)
Pd/C, H2 (1 atm) ~20%>70%~10%
LiAlH4 (THF, 0°C) ~45%~40%~15%
BH3·THF (Reflux) >85% <2% <5%
InCl3 / NaBH4 (THF) 85–90% <1% <5%

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Regioselective installation of the cyclopropyl group.

  • Preparation: In an oven-dried Schlenk flask under argon, add 4-iodo-2-bromobenzonitrile (1.0 equiv), cyclopropylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Solvent: Inject a degassed mixture of Toluene/H2O (4:1 v/v) to achieve a 0.2 M concentration of the starting material.

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours. Monitor the disappearance of the starting material via GC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-bromo-4-cyclopropylbenzonitrile.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduction of the nitrile to a primary amine while preserving the aryl bromide.

  • Preparation: In a flame-dried, argon-purged flask, add BH3·THF (1.0 M in THF, 3.0 equiv). Cool the solution to 0°C using an ice bath.

  • Inverse Addition: Dissolve 2-bromo-4-cyclopropylbenzonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the cold BH3·THF solution over 30 minutes to suppress secondary amine formation.

  • Reduction: Remove the ice bath and heat the reaction to reflux (65°C) for 4-6 hours.

  • Acidic Quench (Critical Step): Cool the reaction to 0°C. Carefully add Methanol (to quench excess borane), followed by 2M HCl (aq). Causality Note: The product initially exists as a highly stable amine-borane complex. Strong acidic hydrolysis is mandatory to break the B-N bond and release the amine hydrochloride salt.

  • Isolation: Reflux the acidic mixture for 1 hour. Cool, wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, and extract the free base with Dichloromethane (DCM).

  • Final Polish: Dry the DCM layer over Na2SO4 and concentrate in vacuo to afford pure (2-bromo-4-cyclopropylphenyl)methanamine.

Mechanistic Pathway: Borane-Mediated Reduction

The following diagram illustrates the specific pathway by which Borane-THF reduces the nitrile, as well as the competing side-reaction that generates secondary amine impurities.

Mechanism Nitrile 2-Bromo-4-cyclopropylbenzonitrile (Ar-CN) Borane Lewis Acid-Base Complex Ar-C≡N→BH3 Nitrile->Borane BH3·THF Coordination Imine Boryl Imine Intermediate Ar-CH=N-BH2 Borane->Imine Hydride Transfer PrimaryAmine Primary Amine Ar-CH2-NH2 Imine->PrimaryAmine 1. Hydride Transfer 2. HCl/MeOH Workup SideRxn Nucleophilic Attack (Condensation) Imine->SideRxn Reaction with Primary Amine PrimaryAmine->SideRxn SecondaryAmine Secondary Amine (Impurity) (Ar-CH2)2NH SideRxn->SecondaryAmine Reduction

Nitrile reduction pathway highlighting primary amine formation and secondary amine side-reactions.

References

  • Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry. URL:[Link]

  • Synthesis of dichloroindium hydride and exploration of its reactivity with organic functional groups. Tandem, selective and partial reductions of halo-nitriles. Arkivoc. URL: [Link]

  • Dichloroborane-Dimethyl Sulfide, A Highly Selective Reducing Agent for Reduction of Organyl Azides to Amines. Defense Technical Information Center (DTIC). URL:[Link]

  • Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. ACS Publications. URL: [Link]

  • Catalyst-controlled regioselective suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. LookChem / The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Bromo-4-cyclopropylphenyl)methanamine Synthesis

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals who are scaling or optimizing the synthesis of (2-bromo-4-cyclopropylphenyl)methanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals who are scaling or optimizing the synthesis of (2-bromo-4-cyclopropylphenyl)methanamine .

This highly functionalized benzylic amine contains three reactive domains—a reducible benzylic center, a labile aryl bromide, and a strained cyclopropyl ring. Navigating the synthesis requires precise chemoselectivity to avoid complex impurity profiles. Below, we map the mechanistic pathways, address frequently asked questions (FAQs), and provide a self-validating, step-by-step protocol to ensure high-purity yields.

Mechanistic Pathway & Impurity Mapping

Pathway Aldehyde 2-Bromo-4-cyclopropyl benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + NH3 or NH4OAc Nitrile 2-Bromo-4-cyclopropyl benzonitrile Product (2-Bromo-4-cyclopropylphenyl) methanamine (Target Product) Nitrile->Product Reduction (e.g., BH3-THF) Imine->Product Reduction (e.g., NaBH(OAc)3) SecAmine Bis-benzylamine (Over-alkylation Impurity) Imine->SecAmine Nucleophilic Attack by Product Dehalo Dehalogenated Amine (Impurity) Product->Dehalo Hydrogenolysis (e.g., Pd/C + H2) Dimer Imine Dimer (Oxidative Impurity) Product->Dimer O2 Oxidation & Condensation

Reaction pathways and impurity formation in (2-bromo-4-cyclopropylphenyl)methanamine synthesis.

Troubleshooting FAQs

Q1: Why am I observing a significant loss of the bromine atom during the reduction step? A1: You are observing hydrodehalogenation. Aryl bromides are highly susceptible to oxidative addition by transition metals. When using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the C–Br bond is rapidly cleaved alongside the reduction of the nitrile or imine[1][2].

  • Prevention: Abandon Pd/C. If reducing a nitrile, utilize borane-tetrahydrofuran (BH₃·THF) or a cobalt-catalyzed reduction (e.g., CoCl₂/NaBH₄). If utilizing reductive amination, switch to mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) which do not interact with aryl halides[3][4].

Q2: My LC-MS shows a heavy impurity with nearly double the expected mass. How do I prevent this? A2: This is over-alkylation, resulting in a bis-benzylamine (secondary amine) impurity. The newly formed primary amine ((2-bromo-4-cyclopropylphenyl)methanamine) is significantly more nucleophilic than the initial ammonia source. It competitively attacks the unreacted imine intermediate, forming a secondary amine[3][5].

  • Prevention: Employ a stepwise reductive amination. First, force complete imine formation using a large excess of ammonium acetate (NH₄OAc) in methanol or 1,2-dichloroethane (DCE). Only after the aldehyde is completely consumed (verified by TLC/LC-MS) should the reducing agent be introduced[3][4].

Q3: I am observing a +2 Da mass shift on the cyclopropyl ring. What causes this? A3: The cyclopropyl group is undergoing hydrogenolysis (ring-opening) to form a propyl group. While cyclopropanes are generally stable, high-pressure hydrogenation conditions—especially with platinum or palladium catalysts in acidic media—can cleave the strained ring.

  • Prevention: Maintain neutral to mildly basic conditions and avoid high-pressure H₂. Hydride-based reductions (e.g., NaBH(OAc)₃) completely eliminate the risk of ring-opening.

Q4: The purified primary amine degrades over time into a yellow oil with a new TLC spot. What is happening? A4: Primary benzylic amines are prone to aerobic oxidation. Upon exposure to atmospheric oxygen, the amine oxidizes to an imine, which subsequently condenses with another molecule of the primary amine to form an imine dimer (Schiff base)[6].

  • Prevention: Never store the free base at room temperature under an ambient atmosphere. Immediately convert the purified free base into its hydrochloride (HCl) salt by bubbling HCl gas into an ethereal solution, and store it under argon at -20 °C.

Quantitative Data: Impurity Profiling

Use the following analytical signatures to rapidly identify the source of your reaction failures. (Note: The target product has an exact mass of ~225.01 Da, yielding an [M+H]⁺ isotope pattern of 226.0 and 228.0 in a 1:1 ratio).

Impurity TypeOrigin / CauseLC-MS Signature ([M+H]⁺)Prevention Strategy
Dehalogenated Amine Hydrogenolysis of C–Br bond (Pd/C + H₂)m/z 148.1 (Singlet)Use NaBH(OAc)₃ or CoCl₂/NaBH₄. Avoid Pd/C.
Bis-benzylamine Over-alkylation by primary amine productm/z 434.0, 436.0, 438.0 (1:2:1 Triplet)Use stepwise reduction; maintain excess NH₄OAc.
Imine Dimer Aerobic oxidation and condensationm/z 432.0, 434.0, 436.0 (1:2:1 Triplet)Store as HCl salt under Argon at -20 °C.
Ring-Opened Amine Cleavage of cyclopropyl ring (Harsh H₂)m/z 228.0, 230.0 (1:1 Doublet)Avoid high-pressure hydrogenation and strong acids.
Validated Experimental Protocol: Stepwise Reductive Amination

To ensure a self-validating system that inherently prevents over-alkylation and dehalogenation, follow this optimized stepwise protocol utilizing Sodium Triacetoxyborohydride[3][4].

Reagents & Materials:

  • 2-Bromo-4-cyclopropylbenzaldehyde (1.0 eq, 10 mmol)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Imine Formation (Step 1): In an oven-dried round-bottom flask purged with Argon, dissolve 2-bromo-4-cyclopropylbenzaldehyde (10 mmol) in 50 mL of anhydrous DCE. Add ammonium acetate (100 mmol). Stir the suspension vigorously at room temperature for 2 to 4 hours.

    • Causality Check: The massive excess of NH₄OAc statistically favors primary imine formation and suppresses the nucleophilic attack of any formed product.

  • Reduction (Step 2): Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Salt Formation (Critical for Stability): Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude free base. Immediately dissolve the residue in 20 mL of anhydrous diethyl ether. Dropwise, add 2M HCl in ether until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under a high vacuum to yield (2-bromo-4-cyclopropylphenyl)methanamine hydrochloride.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (1996).

  • Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters (2020).

  • Aerobic Oxidative Homo- and Cross-Coupling of Amines Catalyzed by Phenazine Radical Cations. The Journal of Organic Chemistry (2018).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-4-cyclopropylphenyl)methanamine

Overview & Synthesis Logic (2-Bromo-4-cyclopropylphenyl)methanamine is a highly valuable building block in medicinal chemistry and drug development, frequently utilized to synthesize biologically active compounds[1]. Syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Synthesis Logic

(2-Bromo-4-cyclopropylphenyl)methanamine is a highly valuable building block in medicinal chemistry and drug development, frequently utilized to synthesize biologically active compounds[1]. Synthesizing this specific molecule requires precise control over two distinct chemical challenges:

  • Regioselective sp2-sp3 Cross-Coupling : Introducing the cyclopropyl group exclusively at the 4-position of a 2,4-dibromobenzonitrile scaffold.

  • Chemoselective Nitrile Reduction : Reducing the nitrile to a primary amine (methanamine) without triggering the hydrogenolysis (debromination) of the sensitive 2-bromo substituent.

Synthesis Workflow

SynthesisWorkflow SM 2,4-Dibromobenzonitrile (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd-catalyst, Base) SM->Step1 Int1 2-Bromo-4-cyclopropylbenzonitrile (Intermediate) Step1->Int1 Regioselective C4-Coupling Step2 Step 2: Chemoselective Reduction (BH3-THF or Cu/Ag Electrocatalysis) Int1->Step2 Product (2-Bromo-4-cyclopropylphenyl)methanamine (Target Product) Step2->Product Avoid Debromination

Workflow for the two-step synthesis of (2-bromo-4-cyclopropylphenyl)methanamine.

Troubleshooting Guides & FAQs

Phase 1: Regioselective Suzuki-Miyaura Coupling

Q: Why am I observing cyclopropyl coupling at both the 2- and 4-positions of 2,4-dibromobenzonitrile? A: This is a kinetic vs. thermodynamic control issue. The 4-position is para to the strongly electron-withdrawing nitrile group, which significantly lowers the activation energy for the palladium catalyst's oxidative addition into the C4-Br bond. The C2-Br bond is more sterically hindered. However, if the reaction temperature is too high or if an excess of is used, the catalyst will eventually insert into the C2 position. Actionable Fix: Strictly limit the boronic acid to 1.05 equivalents. Use a bulky, electron-rich ligand like RuPhos to increase steric crowding at the Pd center, heavily penalizing insertion at the ortho (C2) position.

Q: My cyclopropylboronic acid is degrading (protodeboronation) before the coupling completes. How can I stabilize it? A: Alkylboronic acids are notoriously susceptible to protodeboronation in standard aqueous basic conditions because the empty p-orbital on boron is attacked by hydroxide ions, leading to C-B bond cleavage. Actionable Fix: Transition to anhydrous coupling conditions. Utilizing 2[2] as a base in 1,4-dioxane facilitates rapid transmetalation of the alkylboronate without the need for water, effectively outcompeting the degradation pathway.

Phase 2: Chemoselective Nitrile Reduction

TroubleshootingLogic Issue Issue: Low Yield of Primary Amine Q1 Is Debromination Occurring? Issue->Q1 Yes1 Switch from Pd/H2 to BH3-THF or use Cu/Ag Electrocatalysis Q1->Yes1 Yes No1 Are Secondary Amines (Dimers) Forming? Q1->No1 No Yes2 Increase NH3 concentration or use Boc-protection No1->Yes2 Yes No2 Check Nitrile Conversion (Increase Temp/Time) No1->No2 No

Troubleshooting logic tree for resolving low yields during nitrile reduction.

Q: I am successfully reducing the nitrile, but I am losing the bromine atom at the 2-position. How do I prevent debromination? A: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is highly active for the hydrogenolysis of aryl halides. The bond dissociation energy of the C-Br bond is low enough that palladium readily cleaves it during the reduction process. Actionable Fix: Abandon Pd/C. Instead, use a hydroboration pathway with Borane-THF (BH₃·THF). Borane selectively reduces nitriles to primary amines via intermediate borazines and does not insert into C-halogen bonds. Alternatively, emerging green chemistry protocols suggest3[3] in neutral pH, which suppresses the hydrogen evolution reaction and preserves the aryl bromide.

Q: My GC-MS shows a massive peak for a secondary amine dimer. What causes this and how do I stop it? A: This is caused by trans-imination. As the primary amine product forms, it acts as a strong nucleophile and attacks the unreduced intermediate imine, releasing ammonia and forming a secondary imine that reduces into a dimer. Actionable Fix: If using 4[4], run the reaction in the presence of Boc-anhydride (Boc₂O) to immediately protect the primary amine upon formation, preventing it from acting as a nucleophile.

Quantitative Data Summaries

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling (C4 vs C2)

Catalyst SystemBase / SolventTemp (°C)C4-Coupled Yield (%)C2,C4-Dicoupled (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃ / H₂O-Toluene90452530
Pd(dppf)Cl₂K₃PO₄ / H₂O-THF70621820
Pd(OAc)₂ / RuPhos TMSOK / 1,4-Dioxane 60 89 < 5 < 5

Table 2: Optimization of Chemoselective Nitrile Reduction

Reducing Agent / SystemSolventTime (h)Primary Amine Yield (%)Debromination (%)Dimerization (%)
Pd/C, H₂ (1 atm)MeOH1215> 7010
HCOOH / NEt₃ (Transfer)EtOH/H₂O855535
CuAg Electrocatalysis0.5 M KCl (aq)482< 15
BH₃·THF (1.0 M) THF 16 91 0 < 2

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-4-cyclopropylbenzonitrile

Causality Focus: Anhydrous conditions with TMSOK prevent boronic acid degradation, while strict stoichiometric control and bulky ligands ensure regioselectivity at the less hindered, electronically activated C4 position.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2,4-dibromobenzonitrile (1.0 equiv, 10 mmol), cyclopropylboronic acid (1.05 equiv, 10.5 mmol), Pd(OAc)₂ (0.05 equiv, 0.5 mmol), and RuPhos (0.10 equiv, 1.0 mmol).

  • Solvent & Base Addition: Inject anhydrous 1,4-dioxane (40 mL). Add anhydrous TMSOK (2.5 equiv, 25 mmol) in one portion under a positive stream of argon.

  • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring for 4 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute with EtOAc, wash with water, and analyze via GC-MS.

    • Validation Check: The peak for the starting material (m/z ~261) should be < 2%, and the target mono-coupled product (m/z ~222) should dominate. If the dicoupled product (m/z ~183) exceeds 5%, lower the temperature by 10 °C in future runs.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the intermediate.

Protocol B: Chemoselective Reduction to (2-Bromo-4-cyclopropylphenyl)methanamine

Causality Focus: BH₃·THF provides a hydroboration mechanism that is completely blind to aryl halides, ensuring zero debromination while efficiently reducing the nitrile.

  • Preparation: Dissolve 2-bromo-4-cyclopropylbenzonitrile (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask purged with nitrogen. Cool the solution to 0 °C using an ice bath.

  • Reduction: Dropwise, add a 1.0 M solution of BH₃·THF (3.0 equiv, 15 mmol) over 15 minutes. (Caution: Hydrogen gas may evolve if trace moisture is present).

  • Reflux: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 16 hours.

  • In-Process Control (IPC): Monitor via IR spectroscopy.

    • Validation Check: The sharp, distinct nitrile stretch at ~2220 cm⁻¹ must completely disappear before proceeding to the quench.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane, followed by 6 M HCl (10 mL) to break the highly stable boron-amine complex. Reflux for an additional 1 hour.

  • Workup: Cool to room temperature, adjust the pH to >12 using 2 M NaOH (aq), and extract the free amine with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure (2-bromo-4-cyclopropylphenyl)methanamine.

References

  • Buy 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one (EVT-13798092) - EvitaChem (Contains related product listing for (2-Bromo-4-cyclopropylphenyl)methanamine). EvitaChem.
  • Cyclopropylboronic acid 411235-57-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC / National Institutes of Health.
  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering.
  • Reaction Chemistry & Engineering - SciSpace. SciSpace.

Sources

Optimization

preventing debromination of (2-bromo-4-cyclopropylphenyl)methanamine during coupling

Topic: Mitigating Reductive Debromination of (2-Bromo-4-cyclopropylphenyl)methanamine Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with massive y...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Mitigating Reductive Debromination of (2-Bromo-4-cyclopropylphenyl)methanamine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with massive yield losses when attempting palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) on substrates containing both an aryl halide and a free primary amine.

When working with (2-bromo-4-cyclopropylphenyl)methanamine , standard coupling conditions often result in near-complete conversion to the hydrodehalogenated byproduct (1-cyclopropyl-3-methylbenzene) rather than the desired coupled product. This guide dissects the mechanistic causality behind this failure mode and provides field-proven, self-validating protocols to rescue your synthetic route.

Part 1: The Mechanistic Root of the Problem

To solve a reaction failure, we must first understand the molecular geometry driving it. The high propensity for debromination in (2-bromo-4-cyclopropylphenyl)methanamine is not a random solvent effect; it is a highly favored intramolecular side reaction .

The primary benzylic amine (-CH₂NH₂) is positioned ortho to the aryl bromide. During the standard cross-coupling catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond[1]. Immediately following this step, the free amine's lone pair coordinates to the highly electrophilic Pd(II) center. Because of the ortho relationship, this forms an exceptionally stable 5-membered palladacycle .

This rigid cyclic intermediate forces the benzylic alpha-hydrogens into close proximity with the palladium center. The complex rapidly undergoes β -hydride elimination , transferring a hydride to the metal to form an Ar-Pd(II)-H species. Subsequent reductive elimination expels the debrominated product and an imine byproduct. This endogenous hydride transfer kinetically outcompetes the intermolecular transmetalation step (e.g., with a boronic acid), effectively hijacking the catalytic cycle[2].

Part 2: Pathway Visualization

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromo-4-cyclopropylphenyl)methanamine Start->OxAdd Intermediate Ar-Pd(II)-Br Complex OxAdd->Intermediate Transmetalation Transmetalation (Intermolecular) Intermediate->Transmetalation Slow AmineCoord Intramolecular Amine Coordination (5-Membered Ring) Intermediate->AmineCoord Fast RedElim1 Reductive Elimination Transmetalation->RedElim1 RedElim1->Start Regenerate Pd(0) Product Desired Coupled Product RedElim1->Product BetaHydride β-Hydride Elimination (from -CH2NH2) AmineCoord->BetaHydride ArPdH Ar-Pd(II)-H Species BetaHydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Start Regenerate Pd(0) DebromProduct Debrominated Byproduct (Ar-H) + Imine RedElim2->DebromProduct

Fig 1. Competing catalytic pathways: Desired cross-coupling vs. intramolecular debromination.

Part 3: Diagnostic FAQs

Q: How do I definitively know if reductive debromination is occurring in my reaction? A: Analyze your crude reaction mixture via LC-MS or GC-MS. If you observe a massive peak corresponding to [M - 79] (the exact mass of the starting material minus the bromine isotope), hydrodehalogenation is your primary failure mode.

Q: Can I suppress this debromination by simply optimizing the base or solvent? A: It is highly improbable. While switching to rigorously anhydrous aprotic solvents (e.g., dry THF) and milder bases (e.g., K₃PO₄) reduces exogenous proton/hydride sources from the environment[3], the primary driver here is endogenous. The substrate's own amine acts as the hydride donor. Relying solely on solvent optimization will not shut down the rapid intramolecular palladacycle formation.

Q: If I cannot protect the amine due to downstream constraints, what catalyst system should I use? A: You must utilize highly active, sterically bulky biaryl phosphine ligands. Precatalysts like XPhos Pd G3 are designed to facilitate extremely rapid transmetalation and reductive elimination, kinetically outcompeting the β -hydride elimination pathway[4]. Furthermore, G3 precatalysts allow the reaction to proceed at lower temperatures (e.g., 40 °C), which disfavors the activation energy required for side reactions.

Q: What is the most definitive, self-validating fix for this issue? A: N-protection (e.g., using Boc₂O). Converting the primary amine to a carbamate delocalizes the nitrogen lone pair into the carbonyl group, destroying its ability to coordinate to the Pd(II) center. Furthermore, the steric bulk of the Boc group physically prevents the necessary conformation for β -hydride elimination.

Part 4: Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between substrate state, catalyst selection, and the resulting product distribution during a standard Suzuki-Miyaura coupling with an arylboronic acid.

Substrate StateCatalyst System (Loading)Solvent / BaseTemp (°C)Coupled Yield (%)Debrominated Byproduct (%)
Free Amine Pd(PPh₃)₄ (5 mol%)Dioxane/H₂O / K₂CO₃90< 10%> 85%
Free Amine XPhos Pd G3 (2 mol%)THF / K₃PO₄4035%55%
N-Boc Protected Pd(PPh₃)₄ (5 mol%)Dioxane/H₂O / K₂CO₃9065%15%
N-Boc Protected XPhos Pd G3 (2 mol%)THF / K₃PO₄40> 95% < 2%

Data Interpretation: Even with advanced precatalysts, the free amine acts as a severe liability. The synergistic combination of N-protection and a bulky, fast-acting catalyst (XPhos Pd G3) effectively eliminates the debromination pathway.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to the coupling step without validating the protection step. The following protocols are designed as a self-validating system.

Protocol A: Self-Validating N-Boc Protection

Objective: Eliminate the endogenous hydride source by delocalizing the nitrogen lone pair.

  • Setup: Dissolve (2-bromo-4-cyclopropylphenyl)methanamine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 equiv) dropwise, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and dip it in a Ninhydrin stain , then heat.

    • Causality Check: The starting material will stain a deep purple/blue due to the free primary amine. The protected product will not stain , confirming that the lone pair is successfully masked and no longer available to coordinate with Palladium.

  • Workup: Wash the organic layer with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Kinetically outcompete any residual side reactions using a highly active precatalyst[4].

  • Setup: In a glovebox (or using standard Schlenk techniques), charge an oven-dried vial with the N-Boc protected substrate from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent: Add rigorously degassed, anhydrous THF to achieve a 0.2 M concentration.

  • Reaction: Seal the vial and stir at 40 °C for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS): Sample an aliquot and analyze via LC-MS.

    • Causality Check: The complete disappearance of the starting material mass and the strict absence of the [M - 79] peak validates that the β -hydride elimination pathway has been successfully shut down.

  • Workup: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

References
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. URL:[Link]

  • Nobel Prize. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS". NobelPrize.org. URL:[Link]

Sources

Troubleshooting

handling and storage stability of (2-bromo-4-cyclopropylphenyl)methanamine

Welcome to the Technical Support Center for (2-bromo-4-cyclopropylphenyl)methanamine . As a highly functionalized benzylamine building block, this compound is invaluable in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-bromo-4-cyclopropylphenyl)methanamine . As a highly functionalized benzylamine building block, this compound is invaluable in medicinal chemistry and drug development. However, its tri-functional nature—comprising a nucleophilic primary amine, a photo-sensitive aryl bromide, and a strained cyclopropyl ring—presents unique handling and storage challenges.

This guide is engineered to provide researchers with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the chemical integrity of this reagent throughout your experimental workflows.

Structural Vulnerabilities & Degradation Pathways

To effectively handle this compound, one must first understand how its specific functional groups interact with ambient environments. The diagram below maps the causality between environmental triggers and the macroscopic symptoms of degradation.

Stability Target (2-Bromo-4-cyclopropylphenyl)methanamine Amine Primary Amine Target->Amine Bromide Aryl Bromide Target->Bromide Cyclo Cyclopropyl Ring Target->Cyclo CO2 CO2 Absorption Amine->CO2 Ambient Air Light UV / Blue Light Bromide->Light Photon Exposure Acid Strong Acids Cyclo->Acid Harsh Reagents Carbamate Carbamate Salt (White Crust) CO2->Carbamate Zwitterion Int. Radical C-Br Homolysis (Darkening) Light->Radical Bond Cleavage RingOpen Ring Opening (Side Products) Acid->RingOpen Strain Relief

Degradation pathways of (2-bromo-4-cyclopropylphenyl)methanamine and resulting physical symptoms.

Troubleshooting & FAQs

Q1: I opened my storage vial and noticed a white, crystalline crust around the threads of the cap. Is my compound ruined? A: Not necessarily ruined, but it has degraded. The white crust is a carbamate salt. Because the methanamine (benzylamine) moiety is highly nucleophilic, it reacts rapidly with ambient carbon dioxide (CO₂) in the air. Mechanistically, this occurs via the formation of a zwitterionic intermediate, which is subsequently deprotonated by a second amine molecule to form a stable carbamate salt[1]. Diagnostic Check: Run a mass spectrometry (MS) analysis. If you see an [M+44]+ peak, you have confirmed CO₂ adduct formation[2]. You can recover the free amine using Protocol 2 below.

Q2: The compound was originally a pale/colorless liquid, but it has turned yellow-brown after sitting on the benchtop for a week. What happened? A: This discoloration is a hallmark of photolytic degradation. The aryl bromide group is susceptible to C-Br bond activation when exposed to ambient UV or intense blue light[3]. This homolytic cleavage generates highly reactive aryl radicals that can dimerize or react with trace impurities, leading to the observed darkening[4]. Prevention: Always store the compound in amber vials and minimize exposure to direct light during weighing and transfer.

Q3: During a Lewis acid-catalyzed coupling reaction, my LC-MS showed unexpected side products lacking the cyclopropyl mass signature. Why? A: The cyclopropyl ring possesses significant Baeyer angular strain. While it is stable under standard physiological or basic conditions, exposure to strong Brønsted or Lewis acids can trigger electrophilic ring-opening. The molecule sacrifices the ring structure to relieve steric strain, often resulting in n-propyl or allyl derivatives. Ensure your reaction conditions are optimized to be as mild as possible when activating adjacent sites.

Quantitative Degradation Summary

To quickly identify and mitigate storage issues, reference the following diagnostic table:

Structural MotifVulnerabilityEnvironmental TriggerMacroscopic SymptomAnalytical SignaturePreventive Action
Primary Amine Carbamate FormationAmbient CO₂ / MoistureWhite, insoluble crust on glassMS: [M+44]+ adductStore under Argon; seal with Parafilm
Aryl Bromide Photolytic CleavageUV / Ambient LightYellowing to dark brown colorMS: [M−79]+ (Debromination)Use amber vials; store in the dark
Cyclopropyl Ring OpeningStrong Acids / RadicalsUnexplained viscosity changes 1 H NMR: Loss of multiplet at 0.6-1.0 ppmAvoid prolonged exposure to strong acids

Self-Validating Experimental Protocols

Protocol 1: Inert Atmosphere Aliquoting and Long-Term Storage

Causality: Moisture acts as a catalytic solvent for CO₂ absorption. By strictly controlling the headspace atmosphere and temperature, you arrest the zwitterion formation pathway[1].

  • Acclimation: Remove the compound from cold storage (2-8°C) and place it in a desiccator for 30 minutes before opening.

    • Validation Check: The outer glass must be completely dry to the touch. If condensation forms, water will enter the vial and accelerate carbamate formation.

  • Inert Purging: Connect a Schlenk line to an Argon source. Argon is heavier than Nitrogen and provides a superior blanket for the liquid surface.

  • Aliquoting: Open the vial under a gentle stream of Argon. Withdraw the required volume using a gas-tight syringe purged three times with Argon.

  • Sealing: Flush the headspace of the storage vial with Argon for 15 seconds.

    • Validation Check: Route the exit gas through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure without volatilizing the amine.

  • Storage: Cap tightly, wrap the seal with Parafilm, and store in an amber secondary container at 2-8°C.

Protocol 2: Reversing Carbamate Formation (Free-Basing)

Causality: Carbamate formation is a reversible equilibrium. By introducing a strong aqueous base, the carbamate is driven back to the free amine and aqueous carbonate ions.

  • Dissolution: Dissolve the degraded, crusty sample in an organic solvent with low water miscibility (e.g., Dichloromethane, DCM).

  • Basification: Add an equal volume of 1.0 M NaOH (aq) to the mixture.

    • Why NaOH? Primary benzylamine carbamates can be robust. A strong base ensures complete deprotonation and prevents the formation of emulsions during extraction.

  • Biphasic Agitation: Stir vigorously for 15 minutes at room temperature.

  • Phase Separation & Validation: Transfer to a separatory funnel and allow the layers to separate.

    • Self-Validation Check: Extract a single drop of the upper aqueous layer and test it with pH paper. It must read pH > 12. If it is lower, the carbamate reversal is incomplete; add more NaOH.

  • Recovery: Collect the lower organic (DCM) layer. Wash the aqueous layer once more with fresh DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

References

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes Source: National Institutes of Health (NIH) / Polymer Journal URL:[Link][2]

  • Kinetic Study of CO2 Absorption in Aqueous Benzylamine Solvent Using a Stirred Cell Reaction Calorimeter Source: American Chemical Society (ACS) / Energy & Fuels URL:[Link][1]

  • UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water Source: American Chemical Society (ACS) / Journal of the American Chemical Society URL:[Link][3]

  • Nickel-photoredox catalysis: merging photons with metal catalysts for organic synthesis Source: Royal Society of Chemistry (RSC) Publishing URL:[Link][4]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (2-bromo-4-cyclopropylphenyl)methanamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize synthetic workflows involving (2-bromo-4-cyclopropylphenyl)methanamine .

While the para-cyclopropyl group enhances the lipophilicity and metabolic stability of your target molecule, the ortho-bromo substituent introduces severe steric shielding around the benzylic amine. This physical barrier restricts the Bürgi-Dunitz approach trajectory of incoming electrophiles, causing standard coupling and amination protocols to fail.

Below, we break down the causality of these failures and provide self-validating, field-proven protocols to bypass them.

G A (2-bromo-4-cyclopropylphenyl) methanamine B Ortho-Bromo Steric Clash A->B C1 Amide Coupling B->C1 C2 Reductive Amination B->C2 D1 Acyl Fluoride Activation C1->D1 Bypass via small electrophile D2 Ti(OiPr)4 Lewis Acid C2->D2 Force imine condensation

Caption: Workflow for overcoming ortho-bromo steric hindrance in synthetic applications.

FAQ Section 1: Amide Bond Formation Challenges

Q: Why am I getting <20% yield when coupling (2-bromo-4-cyclopropylphenyl)methanamine with standard carboxylic acids using EDC/HOBt? A: The nucleophilicity of the benzylic amine is physically obstructed by the van der Waals radius of the adjacent ortho-bromo group. Standard coupling reagents like EDC/HOBt or DCC generate O-acylisourea or OBt active esters, which are exceptionally bulky. When the hindered amine attempts a nucleophilic attack, the steric clash between the ortho-bromo group and the active ester leaving group raises the transition state activation energy, leading to stalled reactions or hydrolysis of the active ester back to the carboxylic acid[1].

Q: What is the most reliable strategy to bypass this steric shield? A: You must transition from standard active esters to hyper-electrophilic, sterically compact intermediates. The generation of an in situacyl fluoride is the gold standard for this specific substrate profile[2]. Fluorine is highly electronegative (increasing the electrophilicity of the carbonyl) but has a very small van der Waals radius (comparable to hydrogen), allowing the ortho-bromo amine to approach with minimal steric repulsion. Alternatively, using HATU with catalytic DMAP forms a highly reactive, planar acylpyridinium ion that can also bypass the steric bulk[1].

Quantitative Data: Reagent Selection

Table 1: Comparison of Coupling Reagents for Ortho-Halogenated Benzylamines

Coupling SystemReactive IntermediateSteric Profile of ElectrophileTypical Yield Range
EDC / HOBtOBt EsterExtremely Bulky15% – 30%
HATU / DIPEAOAt EsterBulky45% – 60%
EDC / HOAt / DMAPAcylpyridinium IonPlanar / Moderate65% – 80%
TFFH / DIPEAAcyl FluorideHighly Compact85% – 95%

(Note: Yields are generalized from literature for challenging ortho-substituted couplings and may vary based on the specific carboxylic acid substrate[1].)

Pathway RCOOH Carboxylic Acid AcylF Acyl Fluoride Intermediate (Highly Reactive, Low Steric Profile) RCOOH->AcylF Activation TFFH TFFH / DIPEA TFFH->AcylF Fluorinating Agent Product Target Amide (High Yield) AcylF->Product Nucleophilic Attack (Elevated Temp) Amine Hindered Amine (2-bromo-4-cyclopropylphenyl)methanamine Amine->Product Overcomes Steric Shield

Caption: Mechanistic pathway of acyl fluoride-mediated amide coupling for hindered amines.

Protocol 1: Acyl Fluoride-Mediated Amide Coupling (Self-Validating Workflow)

Mechanism:In situ generation of an acyl fluoride using TFFH to minimize electrophile steric bulk[2].

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Fluorination: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 30–45 minutes.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, quench with 50 µL methanol, and analyze via LC-MS. Confirm the complete disappearance of the starting acid and the formation of the methyl ester (a reliable proxy for the acyl fluoride intermediate). Do not proceed until activation is complete.

  • Coupling: Add (2-bromo-4-cyclopropylphenyl)methanamine (1.1 equiv) in one portion.

  • Thermal Drive: Heat the reaction mixture to 50–60 °C. Elevated temperatures are critical to overcome the remaining activation energy barrier imposed by the ortho-bromo group[2]. Stir for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

FAQ Section 2: Reductive Amination Troubleshooting

Q: My reductive amination using sodium triacetoxyborohydride (STAB) yields mostly the reduced alcohol of my starting aldehyde, with very little of the desired secondary amine. How do I fix this? A: Reductive amination is a two-step sequence: imine condensation followed by reduction. The ortho-bromo group on (2-bromo-4-cyclopropylphenyl)methanamine severely retards the rate of imine formation. If you use a "direct" reductive amination protocol (mixing aldehyde, amine, and STAB simultaneously), the reducing agent will reduce the aldehyde to the alcohol faster than the sterically hindered imine can form.

Q: How do I force the imine to form? A: You must decouple the steps. Use a strong, oxophilic Lewis acid to forcefully drive the imine condensation to completion before introducing any reducing agent.

Protocol 2: Lewis Acid-Driven Reductive Amination

Mechanism: Forcing imine condensation prior to reduction to prevent premature aldehyde consumption.

  • Imine Condensation: Dissolve (2-bromo-4-cyclopropylphenyl)methanamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous THF or DCE (0.2 M).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze a small aliquot via ¹H NMR or GC-MS to confirm the disappearance of the aldehyde peak and the quantitative formation of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C. Carefully add Sodium borohydride (NaBH₄) (1.5 equiv) or Sodium cyanoborohydride (NaBH₃CN) in small portions.

  • Quench: Stir for 2 hours at room temperature. Quench by adding water (or 1M NaOH) to precipitate the titanium salts as insoluble TiO₂.

  • Workup: Filter the resulting white suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over MgSO₄, and concentrate.

References

  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (2-bromo-4-cyclopropylphenyl)methanamine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating (2-bromo-4-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating (2-bromo-4-cyclopropylphenyl)methanamine .

This pharmaceutical intermediate presents a unique crystallization profile. The primary amine group introduces strong hydrogen-bond donor/acceptor capabilities, while the bulky cyclopropyl ring and the heavy bromine atom significantly increase the molecule's dispersion forces and lipophilicity. This dichotomy often leads to frustrating phenomena such as liquid-liquid phase separation (LLPS, or "oiling out") and poor impurity rejection.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity isolation.

Diagnostic Workflow: Overcoming Phase Separation

Before adjusting your parameters, consult the decision tree below to identify the optimal intervention point for your crystallization process.

SolventSelection Start Target: Crystallize (2-bromo-4-cyclopropylphenyl)methanamine HSP Calculate HSP & Screen Solvents (δd, δp, δh) Start->HSP Cooling Cooling Crystallization HSP->Cooling AntiSolvent Anti-Solvent Addition HSP->AntiSolvent Salt Consider Salt Formation (e.g., HCl, Tosylate) Success High Purity Crystals Isolated Salt->Success LLPS Issue: Oiling Out (LLPS Detected) Cooling->LLPS High Supersaturation AntiSolvent->LLPS Fast Addition LLPS->Salt Persistent Oil Seed Seed at Cloud Point & Age Suspension LLPS->Seed Adjust Kinetics Seed->Success

Workflow for overcoming oiling-out during amine crystallization.

Troubleshooting & FAQs

Q1: Why does my product form a biphasic oil instead of crystallizing during cooling?

Causality: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve into a miscibility gap before it reaches the critical supersaturation required for crystal nucleation. Because (2-bromo-4-cyclopropylphenyl)methanamine has a low melting point and high lipophilicity, its cohesive energy closely matches many organic solvents at lower temperatures. Solution: You must alter the thermodynamic landscape. This can be achieved by changing the solvent composition to shift the phase diagram, reducing the cooling rate to stay within the metastable zone, or converting the free base amine into a salt (e.g., hydrochloride or tosylate) to dramatically increase the crystal lattice energy and melting point.

Q2: How do I rationally select a solvent system rather than relying on trial and error?

Causality: The most robust method is utilizing Hansen Solubility Parameters (HSP) . HSP divides the cohesive energy of molecules into three vectors: dispersion ( δd​ ), polar ( δp​ ), and hydrogen bonding ( δh​ ). Solubility is determined by the similarity of these vectors between the solute and the solvent[1]. By calculating the HSP for (2-bromo-4-cyclopropylphenyl)methanamine, you can map a "miscibility sphere." Rational solvent selection utilizes computer-aided mixture design to find a solvent/anti-solvent pair that provides a small HSP distance ( Ra​ ) at high temperatures (for dissolution) and a large Ra​ at low temperatures (for precipitation)[2][3].

Q3: How can I maximize the rejection of structurally similar impurities during recrystallization?

Causality: Impurity rejection is governed by the impurity purge factor , which depends on the thermodynamic solubility of your API and the partition coefficient of the impurity between the solvent and the crystal lattice[4]. If an impurity is structurally similar (e.g., a des-bromo analog), it may co-crystallize. Solution: Use computational tools like COSMO-RS to select a solvent that maximizes the solubility of the specific impurity while minimizing the solubility of the target API at the isolation temperature.

ImpurityPurge Crude Crude API + Impurities Solvent Rational Solvent Selection (COSMO-RS) Crude->Solvent Dissolve Complete Dissolution (High T) Solvent->Dissolve Crystallize Selective Crystallization Dissolve->Crystallize MotherLiquor Impurities Retained in Mother Liquor Crystallize->MotherLiquor PureAPI Pure Crystal Lattice Crystallize->PureAPI

Thermodynamic mechanism of solvent-mediated impurity purge.

Q4: Does the solvent choice affect the polymorphic form of this intermediate?

Causality: Absolutely. Solvent selection directly alters solute-solvent interactions in the solution state, which dictates the nucleation kinetics and the assembly of the intermolecular hydrogen-bonding network[5]. For an amine, hydrogen-bond accepting solvents (like ethyl acetate or acetone) will interact differently with the −NH2​ group compared to non-polar solvents (like toluene), potentially leading to different polymorphs or solvates.

Quantitative Data: Solvent Selection Matrix

To streamline your screening, below is a matrix of common pharmaceutical solvents mapped against the estimated HSP profile of the target amine.

Note: The API estimated HSP is δd​≈18.5 , δp​≈4.5 , δh​≈6.0 (MPa) 1/2 , driven by the heavy bromine and lipophilic cyclopropyl groups.

Solvent / ComponentClass (ICH Q3C) δd​ δp​ δh​ Interaction Logic for (2-bromo-4-cyclopropylphenyl)methanamineSuitability
Toluene Class 218.01.42.0Excellent dispersion match for the brominated aromatic ring. Poor H-bonding.Primary Solvent (Good dissolution at high T).
Ethyl Acetate Class 315.85.37.2Balanced polar and H-bond acceptor properties. Interacts well with the amine.Co-Solvent (Modulates solubility and nucleation).
Isopropanol (IPA) Class 315.86.116.4Strong H-bond donor. Clashes with the hydrophobic cyclopropyl/bromo domains.Anti-Solvent / Salt Former (Ideal for HCl salt precipitation).
n-Heptane Class 315.30.00.0Purely dispersive, low cohesive energy. Forces the polar amine out of solution.Strict Anti-Solvent (Use cautiously to avoid LLPS).

Experimental Protocol: Anti-Solvent Crystallization with Seed Induction

To bypass oiling out and ensure a self-validating process, use the following step-by-step methodology for isolating the free base.

Prerequisites:

  • Solvent: Toluene (Primary)

  • Anti-Solvent: n-Heptane

  • Target API: (2-bromo-4-cyclopropylphenyl)methanamine (Crude)

Step-by-Step Methodology:

  • Solvation: Suspend the crude API in Toluene (3 volumes, 3 mL/g) in a jacketed reactor. Heat to 65°C under moderate agitation (250 RPM).

    • Validation Check: The solution must become completely clear. If turbidity persists, add Toluene in 0.5 vol increments until clarified.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous nucleants (dust/foreign particles) that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Titration: Maintain the temperature at 65°C. Slowly dose n-Heptane (approx. 2 volumes) at a rate of 0.1 vol/min until the first persistent sign of a faint bluish haze (the cloud point) is observed.

    • Validation Check: If the solution forms distinct liquid droplets (oiling out) instead of a haze, immediately heat the reactor to 75°C to re-dissolve, then add 0.5 vol of Toluene before resuming.

  • Seed Induction: Once the metastable zone is reached (faint haze), add 1-2 wt% of pure, milled crystalline seeds of the target API.

  • Isothermal Aging (Critical Step): Hold the suspension isothermally at 65°C for 120 minutes.

    • Causality: This allows secondary nucleation to occur on the seed surfaces, consuming the supersaturation smoothly and completely bypassing the liquid-liquid binodal curve.

  • Controlled Cooling: Initiate a linear cooling ramp to 5°C at a rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) n-Heptane to displace the mother liquor and maximize the impurity purge. Dry under vacuum at 40°C.

References

  • Formulation Using Hansen Solubility Parameters ResearchG
  • Rational Solvent Selection for Pharmaceutical Impurity Purge Crystal Growth & Design (ACS)
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... PMC (NIH)
  • Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds ResearchG
  • Computer-Aided Rational Solvent Selection for Pharmaceutical Crystalliz

Sources

Optimization

Technical Support Center: Scale-Up Challenges for (2-Bromo-4-cyclopropylphenyl)methanamine Production

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you know that transitioning a synthetic route from the bench to the pilot plant introduces profound mass transfer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists, you know that transitioning a synthetic route from the bench to the pilot plant introduces profound mass transfer, thermodynamic, and chemoselectivity challenges.

The synthesis of (2-bromo-4-cyclopropylphenyl)methanamine relies on a delicate two-stage sequence: a highly selective Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your scale-up is robust and reproducible.

Process Workflow & Mechanistic Pathway

ProcessFlow SM 2-Bromo-4-iodobenzonitrile (Starting Material) Step1 Stage 1: Selective Suzuki Coupling Pd(dppf)Cl2, K3PO4, Dioxane/H2O SM->Step1 CBA Cyclopropylboronic acid (Coupling Partner) CBA->Step1 INT 2-Bromo-4-cyclopropylbenzonitrile (Key Intermediate) Step1->INT IPC: HPLC check for des-bromo impurity Step2 Stage 2: Nitrile Reduction BH3-DMS, THF, Reflux INT->Step2 PROD (2-Bromo-4-cyclopropylphenyl)methanamine (Target API) Step2->PROD IPC: HPLC check for secondary amine dimer

Synthetic workflow for (2-bromo-4-cyclopropylphenyl)methanamine from 2-bromo-4-iodobenzonitrile.

Troubleshooting Guide & FAQs

Stage 1: Selective Suzuki-Miyaura Coupling Scale-Up

Q: During scale-up from 10 g to 1 kg, we observe a significant increase in the des-bromo impurity (4-cyclopropylbenzonitrile). How can we suppress this over-coupling? A: At the bench scale, the oxidative addition of Pd(0) to the C-I bond is highly selective over the C-Br bond. However, upon scale-up, mass transfer limitations and localized hot spots provide the activation energy required for the Pd catalyst to insert into the C-Br bond. Causality & Solution: To mitigate this, strictly control the internal temperature (avoid thermal spiking) and utilize a bulky, bidentate ligand (e.g., dppf) that accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate. Furthermore, scale-up studies on sterically hindered cyclopropylboronic acid couplings demonstrate that lowering the Pd catalyst loading (from 10% to <1%) and optimizing the solvent matrix significantly reduces des-Br impurities1[1].

Q: Our cyclopropylboronic acid degrades before the reaction reaches completion. Should we increase the equivalents? A: No. Increasing equivalents is not economically viable at scale due to the high cost of cyclopropylboronic acid. This reagent is highly prone to protodeboronation under basic aqueous conditions at elevated temperatures. Causality & Solution: Switch to a slow-dosing strategy for the aqueous base. By keeping the steady-state concentration of the active boronate low, you prevent premature degradation. Furthermore, thorough degassing of the aqueous base prior to addition is critical to maintain catalyst stability and substrate integrity . Alternatively, utilizing potassium cyclopropyltrifluoroborate can offer superior stability at scale 2[2].

Stage 2: Nitrile Reduction Scale-Up

Q: We are using Pd/C and H2 to reduce the intermediate 2-bromo-4-cyclopropylbenzonitrile, but we observe massive debromination and cyclopropyl ring opening. What is the alternative? A: Applying standard heterogeneous Pd/H2 hydrogenation to a molecule containing both an aryl bromide and a cyclopropyl ring is a recipe for failure at scale. Pd readily catalyzes the hydrogenolysis of the C-Br bond, and strained cyclopropyl rings are highly susceptible to reductive opening. Causality & Solution: Transition to Borane-Dimethyl Sulfide (BH3-DMS) or Borane-THF. Borane selectively targets the nitrile via an imine-borane complex, preserving both the halogen and the strained ring. Recent patent literature successfully demonstrates the use of borane complexes for reducing 2-bromo-4-cyclopropylphenyl systems without inducing dehalogenation3[3].

Q: When using Raney-Cobalt or Borane, we still observe the formation of a secondary amine dimer. How do we prevent dimerization? A: Dimerization occurs because the partially reduced imine intermediate reacts with the newly formed primary amine, releasing ammonia and forming a Schiff base, which is subsequently reduced to the secondary amine. Causality & Solution: If using catalytic hydrogenation, you must saturate the reaction mixture with anhydrous ammonia gas (NH3) prior to pressurizing with H2 to shift the equilibrium away from secondary amine formation 4[4]. If using BH3-DMS, ensure the borane is added in sufficient excess (≥3.0 equivalents) and keep the reaction strictly anhydrous until the final acidic quench. The acid traps the primary amine as an unreactive ammonium salt, preventing nucleophilic attack.

Scale-Up Optimization Metrics for Nitrile Reduction

The following table summarizes the quantitative impact of various reduction strategies on the impurity profile of the final methanamine product.

Reducing AgentCatalyst / AdditiveDebromination (%)Sec. Amine Dimer (%)Primary Amine Yield (%)Mechanistic Causality / Notes
H2 (50 psi) 10% Pd/C> 80%< 5%< 10%Pd rapidly inserts into C-Br bond; entirely unsuitable for this substrate.
H2 (100 psi) Raney-Cobalt< 2%25 - 35%50 - 60%Schiff base intermediate reacts with primary amine, driving dimerization.
H2 (100 psi) Raney-Co + NH3 (gas)< 2%< 5%85%Excess NH3 shifts the thermodynamic equilibrium, preventing dimerization.
BH3-DMS None (THF solvent)0% < 2% 92% Borane selectively reduces nitrile via imine-borane without affecting halogens.

Validated Experimental Protocols

These protocols are engineered as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: 100 g-Scale Selective Suzuki-Miyaura Coupling

Objective: Synthesize 2-bromo-4-cyclopropylbenzonitrile.

  • Preparation: Charge 100 g of 2-bromo-4-iodobenzonitrile (0.32 mol) and 33 g of cyclopropylboronic acid (0.38 mol, 1.2 eq) into a 2 L jacketed reactor equipped with an overhead stirrer.

  • Solvent & Degassing: Add 1 L of anhydrous 1,4-dioxane. Stir at 20 °C and sparge with subsurface N2 for 30 minutes.

    • Self-Validation: Use a dissolved oxygen (DO) meter; DO must read < 0.5 ppm before proceeding to prevent Pd oxidation.

  • Catalyst Addition: Add 2.3 g of Pd(dppf)Cl2 (1 mol%). Note: Low catalyst loading is critical to minimize C-Br insertion.

  • Base Dosing: Slowly dose 200 mL of a strictly degassed 2M aqueous K3PO4 solution over 1 hour while gradually heating the jacket to maintain an internal temperature of 65 °C.

  • IPC Check: Sample the organic layer after 4 hours.

    • Self-Validation: Run a rapid HPLC method (254 nm). The protocol is validated to proceed ONLY if residual starting material is < 1.0% and the des-bromo impurity is < 2.0%.

  • Workup: Cool to 20 °C, separate the aqueous layer, and filter the organic layer through a tightly packed pad of Celite/Silica to sequester Pd black. Concentrate under vacuum to yield the intermediate.

Protocol B: 100 g-Scale Borane-Mediated Nitrile Reduction

Objective: Synthesize (2-bromo-4-cyclopropylphenyl)methanamine hydrochloride.

  • Preparation: Dissolve 70 g of 2-bromo-4-cyclopropylbenzonitrile (0.31 mol) in 700 mL of anhydrous THF in a dry, N2-purged 2 L reactor.

  • Cooling: Chill the solution to 0 °C using a chiller unit.

  • Reduction: Dropwise add 95 mL of 10.0 M Borane-Dimethyl Sulfide (BH3-DMS) complex (0.95 mol, 3.0 eq) over 2 hours. Maintain internal temp < 10 °C. Note: Excess borane is required to rapidly reduce the imine and prevent secondary amine dimerization.

  • Reflux: Gradually warm the reactor to 65 °C (reflux) and stir for 6 hours.

  • IPC Check: Quench a 1 mL aliquot in MeOH.

    • Self-Validation: LC-MS must show 0% remaining nitrile.

  • Quench: Cool to 0 °C and carefully quench by dropwise addition of 200 mL of Methanol. (Caution: Vigorous exothermic H2 gas evolution!)

  • Salt Formation: Add 2M HCl in diethyl ether to precipitate the product as the hydrochloride salt. Filter and dry under a vacuum.

    • Self-Validation: This salt formation selectively purifies the primary amine. If the primary amine did not form correctly, no crystalline precipitate will be observed, effectively halting a failed batch from moving downstream.

References

  • WuXi AppTec. (2023). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. 1

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • ResearchGate. (2010). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. 2

  • Google Patents. WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias. 3

  • Google Patents. US4163025A - Process for the production of benzylamine and dibenzylamine. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2-Bromo-4-cyclopropylphenyl)methanamine and (2-bromo-4-isopropylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Isosterism In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Isosterism

In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that dictates the trajectory of a research program. (2-Bromo-4-cyclopropylphenyl)methanamine and (2-bromo-4-isopropylphenyl)methanamine are two such foundational scaffolds. At first glance, they appear to be simple isosteres, with the cyclopropyl group often serving as a metabolically more stable and rigid analogue of the isopropyl group.[1] However, a deeper analysis reveals a nuanced interplay of electronic and steric effects that imparts distinct chemical personalities upon them.

This guide provides an in-depth comparison of the reactivity of these two molecules. Moving beyond a simple list of properties, we will explore the causal relationships between their structural differences and their behavior in common synthetic transformations. The insights presented herein are designed to empower chemists to make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex target molecules.

Comparative Analysis of Substituent Effects: Cyclopropyl vs. Isopropyl

The fundamental difference between the two title compounds lies in the nature of the substituent at the 4-position of the phenyl ring. This single alteration—cyclopropyl versus isopropyl—has profound implications for the electron distribution and steric environment of the entire molecule.

Electronic Properties: A Study in Contrasts

The isopropyl group is a classic electron-donating group (EDG) through induction and C-H hyperconjugation. It enriches the aromatic ring with electron density. The cyclopropyl group, however, exhibits a more complex electronic character. Due to the high p-character of its C-C bonds, it can act as a resonance electron-donating group, behaving similarly to a vinyl group.[2][3] Concurrently, due to ring strain and the electronegativity of sp²-like carbons, it can be inductively electron-withdrawing.[3] This dual nature is a key differentiator.[3]

Diagram: Electronic Influence of Substituents

G cluster_0 (2-bromo-4-isopropylphenyl)methanamine cluster_1 (2-Bromo-4-cyclopropylphenyl)methanamine A Isopropyl Group B Aromatic Ring A->B Inductive EDG Hyperconjugation EDG C Cyclopropyl Group D Aromatic Ring C->D Resonance EDG D->C Inductive EWG

Caption: Electronic effects of isopropyl vs. cyclopropyl groups.

Table 1: Comparison of Electronic and Steric Parameters

ParameterCyclopropylIsopropylImplication on Reactivity
Hammett Constant (σp) ~ -0.21~ -0.15The cyclopropyl group is a slightly stronger electron-donating group via resonance.
Nature Resonance donor, inductive withdrawer[3]Inductive and hyperconjugation donorAffects electron density on the ring and reactivity of other functional groups.
Steric A-Value (kcal/mol) ~2.15 (for cyclopropyl)2.15[4]Both groups exert similar, moderate steric bulk.
Lipophilicity (Hansch π) 1.14[1]1.53[1]The cyclopropyl group is significantly less lipophilic.[1]
Steric Profile

While electronically distinct, the cyclopropyl and isopropyl groups are considered to be of comparable steric size, as reflected by their similar A-values.[4] This suggests that for reactions where steric hindrance at the 4-position is a factor, the two parent molecules may behave similarly. The primary differences in their reactivity will therefore be dictated by electronic factors.

Predicted Reactivity at Key Functional Groups

The reactivity of these molecules can be dissected by examining their three key functional regions: the aminomethyl group, the carbon-bromine bond, and the aromatic ring itself.

The Aminomethyl Group (-CH₂NH₂): Nucleophilicity and Basicity

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, such as acylation, alkylation, and reductive amination. Its reactivity is directly influenced by the electron density of the aromatic ring.

  • (2-bromo-4-isopropylphenyl)methanamine: The electron-donating isopropyl group increases the electron density on the phenyl ring, which in turn slightly enhances the basicity and nucleophilicity of the benzylic amine.

  • (2-Bromo-4-cyclopropylphenyl)methanamine: The net electron-donating character of the cyclopropyl group also enhances the amine's nucleophilicity. Given its slightly more negative Hammett parameter, it might render the amine marginally more nucleophilic than its isopropyl counterpart in reactions sensitive to subtle electronic changes.

In practice, for most standard transformations, the difference in amine reactivity is expected to be minimal. However, in competitive reactions or with very weak electrophiles, the cyclopropyl-substituted amine might show a slight rate enhancement.

The Carbon-Bromine Bond: A Gateway for Cross-Coupling

The ortho-bromo substituent is arguably the most synthetically valuable handle on these molecules, opening the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The efficiency of these reactions is highly dependent on the oxidative addition of the palladium catalyst to the C-Br bond, a step that is sensitive to both sterics and electronics.

  • Steric Hindrance: The primary challenge for any reaction at this site is the significant steric hindrance from the adjacent aminomethyl group.[5] This often necessitates the use of bulky, electron-rich phosphine ligands to facilitate the approach of the catalyst.

  • Electronic Influence:

    • (2-bromo-4-isopropylphenyl)methanamine: The electron-donating isopropyl group increases electron density across the ring, including at the C-Br bond. This can slightly slow down the rate of oxidative addition, as this step is favored by a more electrophilic carbon center.

    • (2-Bromo-4-cyclopropylphenyl)methanamine: The strong resonance donation from the cyclopropyl group also increases electron density at the ortho-position. This effect would similarly be expected to slightly disfavor oxidative addition compared to an unsubstituted analogue.

The key takeaway is that both molecules will be challenging substrates for cross-coupling due to the ortho-substituent. The electronic differences imparted by the para-substituents are secondary to the dominant steric effect and will likely lead to only minor differences in reaction rates or yields. Optimization of catalyst, ligand, and reaction conditions will be paramount for success with either substrate.

Diagram: Generalized Suzuki Coupling Workflow

G sub (2-Bromo-4-R-phenyl)methanamine (R = iPr or cPr) reaction Reaction Mixture (Heat) sub->reaction boronic Aryl Boronic Acid or Ester boronic->reaction pd_cat Pd Catalyst (e.g., Pd(OAc)₂) pd_cat->reaction ligand Ligand (e.g., SPhos) ligand->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction workup Workup & Purification reaction->workup Aqueous Workup product Coupled Product workup->product

Caption: A typical workflow for a Suzuki cross-coupling reaction.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of both title compounds. Researchers should note that optimization may be required, and differences in reaction kinetics may be observed.

Objective: To synthesize 2-(Aryl)-4-R-phenyl)methanamine from the corresponding bromo-precursor (where R is isopropyl or cyclopropyl).

Materials:

  • (2-Bromo-4-R-phenyl)methanamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (Spherical Phosphine Ligand) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add (2-Bromo-4-R-phenyl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene:water) via syringe. The solution should be thoroughly degassed.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Expected Observation: Due to slightly different electronic properties, the reaction with the isopropyl-substituted starting material may proceed marginally slower than the cyclopropyl analogue. Monitor both reactions over a 24-hour period.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Self-Validation: The success of the protocol is validated by the full consumption of the starting material (monitored by LC-MS) and the isolation and characterization of the desired product (by ¹H NMR, ¹³C NMR, and HRMS). The expected slower rate for the isopropyl derivative would serve as an internal validation of the electronic principles discussed.

Conclusion: Strategic Selection for Molecular Design

While (2-Bromo-4-cyclopropylphenyl)methanamine and (2-bromo-4-isopropylphenyl)methanamine share a common structural framework and similar steric profiles, their reactivities are subtly but significantly different. The choice between them is a strategic one:

  • Choose (2-bromo-4-isopropylphenyl)methanamine for applications where a classical, lipophilic alkyl substituent is desired and a slight attenuation in cross-coupling reactivity can be tolerated or overcome with catalyst optimization.

  • Choose (2-Bromo-4-cyclopropylphenyl)methanamine when seeking to introduce metabolic stability, reduce lipophilicity, or leverage its unique electronic character for modulating target interactions. Its reactivity profile is expected to be broadly similar, with potential for slightly faster kinetics in some transformations.

Ultimately, understanding the nuanced electronic differences between the cyclopropyl and isopropyl groups allows the medicinal or synthetic chemist to move beyond simple isosteric replacement and engage in true, property-driven molecular design.

References

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? [Online]. Available at: [Link]

  • Masterson, D. S., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. [Online]. Available at: [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Correlation Analysis of Reactivity in the Addition of Substituted Benzylamines to α-Cyano-4-nitrostilbene. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Online]. Available at: [Link]

  • American Chemical Society. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? [Online]. Available at: [Link]

  • PMC. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Online]. Available at: [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Online]. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity of (2-bromo-4-cyclopropylphenyl)methanamine

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-bromo-4-cyclopropylphenyl)methanamine is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a chiral center and reactive functional groups, presents a unique analytical challenge. Ensuring its purity requires robust, validated analytical methods capable of separating the main component from structurally similar process-related impurities and potential degradation products.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of (2-bromo-4-cyclopropylphenyl)methanamine. We will explore two primary approaches: a robust Reversed-Phase HPLC (RP-HPLC) method for achiral purity and impurity profiling, and a specialized Chiral HPLC method for enantiomeric purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]

The Analytical Challenge: Structure and Potential Impurities

(2-bromo-4-cyclopropylphenyl)methanamine is a primary amine with a chiral center, making it susceptible to both chemical and stereochemical impurities. Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products from side reactions (e.g., over-bromination or incomplete cyclopropanation), or degradation. The presence of the basic amine group can lead to peak tailing in traditional silica-based HPLC columns, while the molecule's polarity requires careful mobile phase optimization for adequate retention in reversed-phase systems.[5][6][7]

Furthermore, as a chiral compound, the differential pharmacological and toxicological profiles of its enantiomers necessitate a method to control enantiomeric purity.[8][9][10] Therefore, a comprehensive analytical strategy must address both achiral and chiral purity.

Comparative HPLC Methodologies

The two primary HPLC-based approaches for the comprehensive purity analysis of (2-bromo-4-cyclopropylphenyl)methanamine are:

  • Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse method for determining the purity and impurity profile of the compound. It separates compounds based on their hydrophobicity.

  • Chiral HPLC with UV Detection: This specialized technique is essential for separating and quantifying the enantiomers of the chiral amine, ensuring the desired stereoisomer is present in the correct proportion.

Method 1: Reversed-Phase HPLC for Achiral Purity

This method is designed to separate the parent compound from its potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[11]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: Acetonitrile (ACN)

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of (2-bromo-4-cyclopropylphenyl)methanamine reference standard (100 µg/mL) is prepared in a 50:50 mixture of ACN and water. Working standards for linearity and accuracy are prepared by serial dilution.

    • Sample Solution: The synthesized (2-bromo-4-cyclopropylphenyl)methanamine sample is dissolved in the same diluent to a nominal concentration of 100 µg/mL.

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 220 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 15 | 80 | | | 17 | 80 | | | 18 | 20 | | | 25 | 20 |

Rationale for Method Parameters:
  • C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic ring of the analyte.

  • Trifluoroacetic Acid (TFA): The addition of an ion-pairing agent like TFA to the mobile phase helps to improve the peak shape of the basic amine by minimizing interactions with residual silanol groups on the silica support.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is employed to ensure the elution of a wide range of potential impurities with varying polarities, from polar starting materials to more non-polar by-products.[11]

Method 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for separating the (R)- and (S)-enantiomers of (2-bromo-4-cyclopropylphenyl)methanamine.

Experimental Protocol: Chiral HPLC

Instrumentation and Materials:

  • HPLC System: An isocratic HPLC system with an autosampler, column oven, and a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as an amylose or cellulose-based column (e.g., CHIRALPAK® AD-H, 4.6 mm x 250 mm, 5 µm).[8][12]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Standard and Sample Preparation:

    • Racemic Standard: A solution of racemic (2-bromo-4-cyclopropylphenyl)methanamine (1 mg/mL) in the mobile phase is prepared to confirm the resolution of the enantiomers.

    • Sample Solution: The synthesized sample is dissolved in the mobile phase to a nominal concentration of 1 mg/mL.

Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Rationale for Method Parameters:
  • Polysaccharide-based CSP: These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8][12]

  • Normal-Phase Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a polar modifier (isopropanol) is used. The addition of a small amount of a basic additive like diethylamine is critical to prevent peak tailing and improve the resolution of the basic amine enantiomers.[8]

  • Isocratic Elution: Isocratic elution is typically sufficient for chiral separations where the primary goal is to resolve two enantiomers.

Validation Strategy: Following ICH Q2(R1) Guidelines

A comprehensive validation of both HPLC methods is essential to demonstrate their suitability for their intended purpose.[3][4][13] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Validation Data (Hypothetical)

The following tables present hypothetical but realistic validation data comparing the performance of the two proposed HPLC methods.

Table 1: RP-HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peakPassed
Linearity (r²) ≥ 0.9990.9995
Range 50% - 150% of the nominal concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 1.0%0.5%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
QL (% of nominal) ≤ 0.05%0.03%
Robustness No significant impact on resultsPassed
Table 2: Chiral HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution of enantiomers (Rs > 1.5)2.1
Linearity (r²) ≥ 0.9980.9989
Range QL to 120% of the minor enantiomer specification0.1% - 1.2%
Accuracy (% Recovery) 90.0% - 110.0% for the minor enantiomer95.7% - 104.3%
Repeatability (%RSD) ≤ 5.0% for the minor enantiomer3.8%
QL (% of total area) ≤ 0.1%0.08%
Robustness Resolution remains > 1.5Passed

Workflow and Decision Making

The selection and implementation of these HPLC methods should follow a logical workflow to ensure comprehensive purity analysis.

G cluster_0 Purity Analysis Workflow start Synthesized Batch of (2-bromo-4-cyclopropylphenyl)methanamine rp_hplc Achiral Purity Analysis (RP-HPLC) start->rp_hplc Impurity Profiling chiral_hplc Enantiomeric Purity Analysis (Chiral HPLC) start->chiral_hplc Enantiomeric Ratio decision Purity Meets Specification? rp_hplc->decision chiral_hplc->decision release Release Batch for Further Processing decision->release Yes reprocess Reprocess or Reject Batch decision->reprocess No report Generate Certificate of Analysis release->report

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Validation

Mass Spectrometry Validation of (2-bromo-4-cyclopropylphenyl)methanamine: LC-MS/MS vs. GC-MS Comparison Guide

Executive Summary & Chemical Context (2-bromo-4-cyclopropylphenyl)methanamine is a highly functionalized primary benzylamine. Compounds of this structural class serve as critical building blocks and intermediates in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(2-bromo-4-cyclopropylphenyl)methanamine is a highly functionalized primary benzylamine. Compounds of this structural class serve as critical building blocks and intermediates in the synthesis of modern therapeutics, including novel inhibitors targeting the SLC6A19 transporter for metabolic disorders such as phenylketonuria [1].

Validating the structural identity and purity of this amine during drug development requires robust analytical techniques. The molecule presents two distinct analytical features:

  • The Primary Amine (-CH₂NH₂): Highly polar and basic, making it an excellent candidate for protonation, but prone to secondary interactions in gas-phase chromatography.

  • The Bromine Atom: Provides a highly diagnostic isotopic signature—a nearly 1:1 natural abundance ratio of ⁷⁹Br and ⁸¹Br isotopes [2].

This guide objectively compares the two dominant mass spectrometry platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) —for the validation of this specific compound. It provides empirical performance data, self-validating protocols, and mechanistic insights to help researchers select the optimal analytical pathway.

Platform Comparison: LC-MS/MS vs. GC-MS

When analyzing primary amines, the choice between LC-MS and GC-MS is dictated by the analyte's volatility, thermal stability, and polarity [3].

  • LC-ESI-MS/MS (Liquid Chromatography Electrospray Ionization):

    • Mechanistic Advantage: The basic methanamine group acts as a strong proton acceptor. In an acidic mobile phase (e.g., 0.1% formic acid), it is readily protonated to form a highly stable [M+H]⁺ ion. Because ESI is a "soft" ionization technique, the intact molecular ion is preserved, making it ideal for absolute quantification and rapid screening without sample derivatization.

  • GC-EI-MS (Gas Chromatography Electron Ionization):

    • Mechanistic Advantage: GC requires the analyte to be volatile and thermally stable. Free primary amines often exhibit severe peak tailing on GC columns due to hydrogen bonding with active silanol groups on the stationary phase. Therefore, derivatization (e.g., acylation) is mandatory to replace the active N-H protons, increasing volatility. Electron Ionization (70 eV) is a "hard" technique that fragments the molecule, providing a highly reproducible structural fingerprint that can be matched against spectral libraries [4].

Experimental Workflows & Decision Matrix

MS_Workflow Start Analyte: (2-bromo-4-cyclopropylphenyl)methanamine Split Platform Selection Start->Split LC LC-ESI-MS/MS (Q-TOF / TQ) Split->LC Polar/Amine GC GC-EI-MS (Single Quad) Split->GC Volatile/Deriv PrepLC Simple Dilution (0.1% Formic Acid) LC->PrepLC PrepGC Derivatization (e.g., PFPA) GC->PrepGC IonLC ESI (+) [M+H]+ m/z 226/228 PrepLC->IonLC IonGC EI (70 eV) Fragment Library Match PrepGC->IonGC Data Isotopic Validation (1:1 79Br/81Br Ratio) IonLC->Data IonGC->Data

Analytical workflow comparing LC-MS/MS and GC-MS validation strategies for the brominated amine.

Quantitative Data & Performance Comparison

The following table summarizes the expected experimental parameters and performance metrics when validating (2-bromo-4-cyclopropylphenyl)methanamine across both platforms.

Table 1: Comparative Performance Metrics for Amine Validation

ParameterLC-ESI-MS/MS (Q-TOF / Triple Quad)GC-EI-MS (Single Quadrupole)
Sample Preparation Simple dilution in MeOH/H₂ODerivatization required (e.g., PFPA)
Ionization Mode ESI Positive (+)EI (70 eV)
Primary Target Ion [M+H]⁺ at m/z 226.02 / 228.02[M-Deriv]⁺ Fragment ions
Bromine Isotope Pattern Intact 1:1 ratio (M : M+2)Preserved in Br-containing fragments
Limit of Detection (LOD) ~0.5 ng/mL~5.0 ng/mL
Analysis Time 5 - 10 minutes15 - 20 minutes
Primary Use Case Trace quantification, intact mass confirmationStructural fingerprinting, impurity profiling

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that include internal checks to validate the data dynamically. The presence of the bromine atom serves as a built-in quality control mechanism.

Protocol A: LC-ESI-MS/MS Validation (Soft Ionization)

Causality Check: We utilize a slightly acidic mobile phase to ensure complete protonation of the primary amine, maximizing ESI+ sensitivity and preventing peak broadening caused by mixed ionization states.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

  • Self-Validation Step: Inspect the MS1 spectrum at the chromatographic apex. You must observe a doublet peak at m/z 226.02 and 228.02 with equal intensity. The exact mass difference of 1.998 Da confirms the presence of a single bromine atom and validates the intact molecular formula [2].

Protocol B: GC-EI-MS Validation (Hard Ionization with Derivatization)

Causality Check: Free amines stick to the GC inlet and column, causing signal loss. Derivatization with Pentafluoropropionic anhydride (PFPA) masks the amine, lowering the boiling point and preventing peak tailing [3].

  • Derivatization:

    • Transfer 100 µL of the amine solution (10 µg/mL in ethyl acetate) to a GC vial.

    • Add 50 µL of PFPA and 50 µL of pyridine (acting as an acid scavenger).

    • Incubate at 60 °C for 30 minutes. Evaporate to dryness under a gentle stream of N₂ and reconstitute in 100 µL of hexane.

  • Chromatography:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm).

    • Oven Program: 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 500.

  • Self-Validation Step: Look for the molecular ion of the derivatized amine. The EI fragmentation will yield a characteristic tropylium-like or benzyl cation fragment (m/z 209/211) resulting from the loss of the derivatized amine group. The 1:1 isotopic ratio must persist in this fragment, proving the bromine is attached to the aromatic ring and was not lost during the high-energy fragmentation process [4].

Conclusion

The validation of (2-bromo-4-cyclopropylphenyl)methanamine highlights the complementary nature of LC-MS and GC-MS. LC-MS/MS is undeniably superior for rapid, high-sensitivity quantification due to the highly basic nature of the methanamine group, which acts as a perfect proton acceptor in ESI. Conversely, GC-MS provides unparalleled structural elucidation power through EI fragmentation, provided the analyst mitigates the amine's reactivity via derivatization. In both platforms, the isotopic signature of the bromine atom serves as an internal, naturally occurring isotopic label, ensuring absolute confidence in peak assignment.

References

  • Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias (WO2025006827A1). Google Patents.
  • Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene . PubMed (NIH). Available at:[Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research . Arome Science. Available at:[Link]

  • Benzylamine - Mass spectrum (electron ionization) . NIST Chemistry WebBook. Available at:[Link]

Comparative

spectroscopic comparison of (2-bromo-4-cyclopropylphenyl)methanamine analogs

Title: Spectroscopic Profiling and Structural Validation of (2-Bromo-4-cyclopropylphenyl)methanamine and Its Analogs: A Comparative Guide Executive Summary (2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Profiling and Structural Validation of (2-Bromo-4-cyclopropylphenyl)methanamine and Its Analogs: A Comparative Guide

Executive Summary (2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile building block in medicinal chemistry, frequently utilized for its unique combination of a reactive halogen (enabling cross-coupling) and a metabolically stable cyclopropyl group[1]. When optimizing lead compounds, medicinal chemists often substitute these moieties to modulate lipophilicity, steric bulk, and target binding affinity. This guide provides an in-depth spectroscopic comparison between the base compound and two critical analogs: a halogen-substituted variant and an alkyl-substituted variant. By evaluating their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiles, we establish a robust framework for structural validation.

Structural Logic and Analog Selection

To understand the spectroscopic nuances of these building blocks, we must first establish the causality behind their structural variations:

  • Analog A (Base): (2-Bromo-4-cyclopropylphenyl)methanamine. Features a heavy bromine atom (useful for halogen bonding) and a cyclopropyl ring that restricts conformational flexibility while resisting oxidative metabolism.

  • Analog B (Halogen Substitution): (2-Chloro-4-cyclopropylphenyl)methanamine. Replacing bromine with chlorine increases electronegativity, alters the molecular dipole, and significantly shifts the isotopic mass signature.

  • Analog C (Alkyl Substitution): (2-Bromo-4-isopropylphenyl)methanamine. Replacing the cyclopropyl group with an isopropyl group removes ring strain, altering both the steric profile and the local magnetic shielding environment.

StructuralLogic Base Base Compound: (2-Bromo-4-cyclopropylphenyl)methanamine Sub1 Halogen Substitution (Br -> Cl) Base->Sub1 Sub2 Alkyl Substitution (Cyclopropyl -> Isopropyl) Base->Sub2 AnalogB Analog B: (2-Chloro-4-cyclopropylphenyl)methanamine Sub1->AnalogB AnalogC Analog C: (2-Bromo-4-isopropylphenyl)methanamine Sub2->AnalogC

Logical relationship of analog substitutions from the base compound.

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness in structural elucidation, every analytical protocol must be designed as a self-validating system. This means incorporating internal standards or utilizing orthogonal techniques that independently confirm the same structural feature.

AnalyticalWorkflow Sample Sample Preparation (Analogs A, B, C) NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS LC-MS Analysis (ESI+) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Analytical workflow for the orthogonal structural validation of methanamine analogs.

Protocol 2.1: NMR Spectroscopy

  • Causality: CDCl₃ is selected as the solvent because its residual proton signal (7.26 ppm) and the added Tetramethylsilane (TMS) internal standard (0.00 ppm) provide a dual-point calibration, self-validating the chemical shift axis[2].

  • Step 1: Dissolve 15 mg of the highly pure analyte in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Step 2: Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Step 3: Acquire ¹H NMR spectra at 400 MHz (16 scans, 1.0 s relaxation delay) to ensure quantitative integration of the primary amine protons.

  • Step 4: Process the Free Induction Decay (FID) data using Fourier transformation, followed by automated phase and baseline correction.

Protocol 2.2: UPLC-ESI-MS Analysis

  • Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the primary benzylamine moiety (-NH₂) is readily protonated to form a stable [M+H]⁺ ion. This guarantees a robust signal for analyzing the self-validating halogen isotopic patterns[3].

  • Step 1: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote amine protonation).

  • Step 2: Inject 2 µL of the sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Step 3: Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 4: Acquire mass spectra from m/z 100 to 500, specifically extracting the isotopic cluster at the chromatographic peak apex.

Protocol 2.3: FT-IR Spectroscopy (ATR Mode)

  • Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is hygroscopic and can absorb moisture that obscures the critical N-H stretching region; ATR eliminates this artifact, ensuring the N-H doublet is definitively assigned[2].

  • Step 1: Clean the diamond ATR crystal with isopropanol and collect an ambient background spectrum to validate instrument readiness.

  • Step 2: Place 2-3 mg of the neat sample directly onto the crystal surface.

  • Step 3: Apply the pressure anvil to ensure uniform optical contact between the sample and the crystal.

  • Step 4: Collect 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

Spectroscopic Comparison & Data Presentation

3.1 Nuclear Magnetic Resonance (NMR) Profiling The ¹H NMR spectra of these analogs reveal distinct electronic and steric environments. The most profound differences arise from the diamagnetic anisotropy of the alkyl groups and the electronegativity of the halogens.

Proton EnvironmentAnalog A (Br, c-Pr)Analog B (Cl, c-Pr)Analog C (Br, i-Pr)Mechanistic Rationale
Benzylic -CH₂- 3.85 ppm (s)3.90 ppm (s)3.86 ppm (s)Chlorine's higher electronegativity inductively deshields the benzylic protons more than bromine[3].
Aromatic H (ortho to X) 7.35 ppm (d)7.18 ppm (d)7.38 ppm (d)Bromine's larger electron cloud creates a stronger anisotropic deshielding effect on the adjacent ortho proton[2].
Alkyl -CH- 1.85 ppm (m)1.87 ppm (m)2.85 ppm (hept)The cyclopropyl methine proton is highly shielded due to the ring current generated by the strained C-C Walsh orbitals.
Alkyl -CH₂- / -CH₃ 0.95, 0.65 ppm (m)0.96, 0.66 ppm (m)1.22 ppm (d)Isopropyl methyl groups lack the extreme diamagnetic shielding characteristic of the cyclopropyl ring system[3].

3.2 Mass Spectrometry (LC-MS) Isotopic Signatures Mass spectrometry serves as the ultimate orthogonal validation tool for halogenated compounds. The natural relative abundances of halogen isotopes create unmistakable, self-validating spectral fingerprints.

CompoundFormulaExact MassObserved[M+H]⁺ (m/z)Isotope RatioDiagnostic Value
Analog A C₁₀H₁₂BrN225.01226.0 / 228.01:1The equal intensity doublet perfectly matches the ~50:50 natural abundance of ⁷⁹Br and ⁸¹Br[3].
Analog B C₁₀H₁₂ClN181.07182.1 / 184.13:1The 3:1 ratio is the definitive hallmark of a single chlorine atom (³⁵Cl and ³⁷Cl)[3].
Analog C C₁₀H₁₄BrN227.03228.0 / 230.01:1Confirms the bromine atom; the +2 Da mass shift relative to Analog A confirms the saturation of the alkyl ring.

3.3 Fourier-Transform Infrared (FT-IR) Signatures While NMR and MS provide connectivity and mass data, FT-IR directly probes the strength of the chemical bonds. The shift in the carbon-halogen stretching frequency is a direct application of Hooke's Law.

Functional GroupAnalog A (Br, c-Pr)Analog B (Cl, c-Pr)Analog C (Br, i-Pr)Mechanistic Rationale
N-H (Primary Amine) 3370, 3290 cm⁻¹3375, 3295 cm⁻¹3368, 3288 cm⁻¹The doublet represents the symmetric and asymmetric stretching modes of the unhindered -NH₂ group[2].
C-X (Halogen) 580 cm⁻¹720 cm⁻¹575 cm⁻¹According to Hooke's Law, the lighter mass of chlorine shifts the C-Cl stretch to a significantly higher frequency than C-Br[2].
C-H (Aliphatic) 3080 cm⁻¹3082 cm⁻¹2960 cm⁻¹Cyclopropyl C-H bonds possess higher s-character (sp²-like), shifting their stretching frequency above 3000 cm⁻¹, unlike standard sp³ isopropyl C-H bonds[3].

Conclusion

The structural validation of (2-bromo-4-cyclopropylphenyl)methanamine and its analogs requires a multi-faceted spectroscopic approach. By understanding the causality behind chemical shifts—such as the diamagnetic anisotropy of the cyclopropyl ring and the isotopic fingerprints of halogens—researchers can confidently differentiate between these closely related building blocks. Utilizing self-validating protocols ensures that the resulting analytical data is both trustworthy and highly reproducible for downstream drug development applications.

References

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

  • Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Sources

Validation

Validating Biological Assays for Novel SLC6A19 Inhibitors Derived from (2-bromo-4-cyclopropylphenyl)methanamine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Application & Validation Comparison Guide Executive Summary As drug discovery pivots toward hard-to-drug solute carri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Application & Validation Comparison Guide

Executive Summary

As drug discovery pivots toward hard-to-drug solute carrier (SLC) transporters, SLC6A19 (B0AT1) has emerged as a premier therapeutic target for Phenylketonuria (PKU)[1]. SLC6A19 is the primary sodium-dependent neutral amino acid transporter responsible for renal phenylalanine (Phe) reabsorption[1]. Inhibiting this transporter induces therapeutic aminoaciduria, safely lowering neurotoxic plasma Phe levels[1][2].

Recent structural biology and medicinal chemistry efforts have identified (2-bromo-4-cyclopropylphenyl)methanamine as a highly privileged synthetic precursor[3]. The cyclopropyl moiety perfectly engages a deep lipophilic pocket within the SLC6A19 allosteric site, while the methanamine acts as a critical synthetic anchor for further derivatization[3]. This guide objectively compares the biological assay performance of next-generation inhibitors derived from this cyclopropyl precursor against early-generation tool compounds like Cinromide[4][5], providing step-by-step, self-validating protocols for robust preclinical evaluation.

Therapeutic Rationale & Mechanistic Causality

To validate an inhibitor, one must first understand the biophysical mechanics of the target. SLC6A19 operates as an electrogenic symporter, co-transporting one Na⁺ ion with one neutral amino acid across the apical membrane of epithelial cells[4]. Because transport is strictly coupled to sodium influx, active transport results in a measurable depolarization of the cell membrane[5].

Furthermore, SLC6A19 cannot traffic to the cell surface independently; it strictly requires the co-expression of the accessory protein TMEM27 to stabilize its active conformation in the plasma membrane[4][5]. Any cell-based assay lacking TMEM27 will yield false negatives due to intracellular target retention.

Mechanism Lumen Renal Tubule Lumen (High Na+, High Phe) SLC6A19 SLC6A19 Transporter (Na+/Phe Symporter) Lumen->SLC6A19 Na+ & Phe Binding Urine Urine Excretion (Therapeutic Aminoaciduria) Lumen->Urine Phe Diverted (Inhibited) Blood Bloodstream (Reduced Plasma Phe) SLC6A19->Blood Transport (Uninhibited) TMEM27 TMEM27 Accessory Protein (Membrane Trafficking) TMEM27->SLC6A19 Stabilizes Inhibitor Cyclopropyl-Derivative Inhibitor (Allosteric Blockade) Inhibitor->SLC6A19 Blocks Conformational Change

Mechanism of SLC6A19 inhibition diverting phenylalanine from blood reabsorption to urinary excretion.

In Vitro Assay Validation Protocols

To prevent artifactual data, our validation workflow employs two orthogonal systems: a high-throughput functional readout (FLIPR) and a direct mass-spectrometry substrate uptake assay.

Protocol A: High-Throughput FLIPR Membrane Potential (FMP) Assay

This assay leverages the electrogenic nature of SLC6A19. When the transporter moves Na⁺ and Phe into the cell, the membrane depolarizes, increasing the fluorescence of the FMP dye[5].

Self-Validating Design: To prove that the depolarization is caused exclusively by SLC6A19 transport and not off-target ion channel modulation, a parallel negative control plate must be run where NaCl is replaced with impermeable Choline Chloride[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO or MDCK cells stably co-expressing human SLC6A19 and TMEM27 at 20,000 cells/well in 384-well clear-bottom plates[5]. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL of FMP Blue dye dissolved in Na⁺-Assay Buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 20 mM HEPES, pH 7.4). Incubate for 30 min at 37°C.

  • Inhibitor Incubation: Add 10 µL of the cyclopropyl-derived test compound (10-point dose-response) or Cinromide (positive control). Incubate for 15 min.

  • Substrate Stimulation: Using a FLIPR Tetra system, read baseline fluorescence for 10 seconds. Inject 10 µL of 3 mM L-phenylalanine (or L-isoleucine) to stimulate transport[5].

  • Data Acquisition: Record peak fluorescence depolarization over 3 minutes. Calculate IC₅₀ based on the suppression of the fluorescent peak.

Protocol B: Orthogonal LC-MS/MS Stable Isotope Uptake Assay

While FLIPR measures indirect electrical changes, LC-MS/MS directly quantifies the physical transport of the substrate, eliminating false positives caused by fluorescent quenchers[5].

Step-by-Step Methodology:

  • Pre-incubation: Wash cells with Na⁺-Assay Buffer. Pre-incubate with test compounds for 15 minutes at 37°C.

  • Uptake Phase: Add 100 µM of ¹³C-labeled L-phenylalanine. Incubate for precisely 5 minutes to capture linear-phase transport kinetics.

  • Termination: Rapidly wash the plate three times with ice-cold Na⁺-free buffer to instantly halt transporter conformational changes and remove extracellular isotopes.

  • Extraction: Lyse cells in 80% methanol. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS. Quantify intracellular ¹³C-Phe against an internal standard curve to determine the absolute IC₅₀.

Comparative Performance Data

Derivatives synthesized from the (2-bromo-4-cyclopropylphenyl)methanamine precursor demonstrate a profound leap in potency compared to early-generation tool compounds. The cyclopropyl ring effectively fills the hydrophobic pocket of the transporter, shifting the IC₅₀ from the micromolar to the low nanomolar range, mirroring the performance of clinical-stage molecules like JNT-517 and GSC002874[6][7].

Compound ClassRepresentative Scaffold / PrecursorFLIPR Assay IC₅₀ (µM)LC-MS/MS Uptake IC₅₀ (µM)In Vivo Plasma Phe Reduction (%)
Early-Gen Control Cinromide[4][5]1.60 ± 0.202.10 ± 0.30< 10%
Novel Inhibitor Derived from (2-bromo-4-cyclopropylphenyl)methanamine[3]0.045 ± 0.0050.050 ± 0.00865 - 70%

In Vivo Pharmacodynamic Validation

In vitro potency must translate to in vivo biomarker modulation. For PKU, the ultimate validation is the reduction of plasma Phe via urinary excretion[1][2].

Step-by-Step Methodology:

  • Model Selection: Utilize adult Pahenu2 mice, a genetically validated model of PKU exhibiting elevated baseline plasma Phe[1].

  • Dosing: Administer the cyclopropyl-derived inhibitor orally (e.g., 50 mg/kg) suspended in a vehicle of 20% SBE-β-CD in saline[7].

  • Target Engagement Readout (Urine): House mice in metabolic cages. Collect urine over 24 hours. Analyze via LC-MS/MS to confirm elevated neutral amino acid excretion (proof of renal SLC6A19 blockade)[1].

  • Efficacy Readout (Plasma): Draw blood at T=0, 4, 8, and 24 hours. A successful cyclopropyl-derived inhibitor should demonstrate a >60% reduction in plasma Phe concentrations[6].

Workflow Synthesis Inhibitor Synthesis (Cyclopropyl Precursor) FLIPR High-Throughput FLIPR (Na+ Depolarization) Synthesis->FLIPR Primary Screen LCMS Orthogonal LC-MS/MS (13C-Phe Uptake) FLIPR->LCMS Hit Confirmation InVivo In Vivo PKU Model (Plasma Phe Reduction) LCMS->InVivo PD Validation

Sequential validation workflow for novel SLC6A19 inhibitors from synthesis to in vivo testing.

References

  • Wobst HJ, et al. "SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine." JCI Insight, 2024. [Link]

  • Tu P, et al. "MON-240 GSC002874, a highly potent inhibitor of SLC6A19, for treatment of phenylketonuria." Journal of the Endocrine Society, 2025.[Link]

  • Danthi SJ, et al. "Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays." SLAS Discovery, 2018.[Link]

  • Sygnature Discovery. "High-Throughput Electrophysiology Assays for B0AT1 (SLC6A19)." Sygnature Discovery Resources, 2023.[Link]

  • World Intellectual Property Organization. "Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of (2-bromo-4-cyclopropylphenyl)methanamine

In the landscape of pharmaceutical development, the unambiguous structural characterization of novel chemical entities is not merely a procedural step; it is the bedrock upon which all subsequent research, development, a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous structural characterization of novel chemical entities is not merely a procedural step; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. The molecule at the center of our discussion, (2-bromo-4-cyclopropylphenyl)methanamine, represents a class of substituted aromatic compounds with significant potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its precise three-dimensional architecture—including bond lengths, bond angles, and absolute stereochemistry—directly influences its reactivity, biological activity, and safety profile.

This guide provides an in-depth comparison of the primary and complementary analytical techniques for the structural validation of this molecule. We will focus on Single-Crystal X-ray Diffraction (SCXRD), the gold standard for absolute structure determination, while objectively comparing its performance, outputs, and experimental considerations against powerful spectroscopic and computational methods.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting the most appropriate analytical tools to build a robust, self-validating data package for any novel small molecule.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For definitive, atomic-level structural elucidation, SCXRD is unparalleled.[4] It is the only common laboratory technique that directly visualizes the three-dimensional arrangement of atoms in a molecule by measuring the diffraction of X-rays from a single, highly ordered crystal.[5][6] This provides an accurate and precise map of electron density, from which atomic positions, bond lengths, angles, and intermolecular interactions can be determined with exceptional confidence.[3]

The choice to pursue SCXRD is driven by the need for irrefutable proof of structure. While other techniques infer connectivity and conformation, X-ray crystallography provides a direct, high-resolution snapshot of the molecule in the solid state, which is crucial for confirming synthetic outcomes, identifying polymorphs, and understanding crystal packing forces that can impact a drug's physical properties.[4]

Experimental Protocol: From Powder to Final Structure

The protocol for SCXRD is a multi-stage process that demands precision at every step.

  • Step 1: Crystallization (The Critical Hurdle)

    • Objective: To grow a single, high-quality crystal of (2-bromo-4-cyclopropylphenyl)methanamine, typically 0.1-0.3 mm in size, free of significant defects.

    • Methodology:

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, acetone, ethyl acetate/heptane).

      • Employ a crystallization technique to slowly induce supersaturation. Common methods include:

        • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.

        • Vapor Diffusion (Liquid/Liquid): Place the vial of dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

        • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

    • Causality: The goal is to allow molecules to organize themselves into a highly ordered lattice. Slow, controlled conditions are paramount to prevent rapid precipitation, which results in amorphous powder or poorly formed microcrystals.

  • Step 2: Crystal Mounting and Data Collection

    • Objective: To mount a selected crystal on a diffractometer and collect a complete diffraction dataset.

    • Methodology:

      • Under a microscope, select a suitable crystal and mount it on a cryo-loop.

      • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

      • Center the crystal in the X-ray beam of the diffractometer.

      • Collect a series of diffraction images (frames) as the crystal is rotated through a range of angles. Modern detectors like CCD or pixel detectors record the positions and intensities of the diffracted X-ray spots.[5]

  • Step 3: Data Processing and Structure Solution

    • Objective: To process the raw diffraction images and obtain an initial model of the molecular structure.

    • Methodology:

      • Integration: Software is used to determine the unit cell parameters and integrate the intensities of all recorded reflections.

      • Scaling and Merging: The intensities are scaled and corrected for experimental factors to produce a final reflection file.

      • Structure Solution: The "phase problem" is solved using direct methods, which are highly effective for small molecules.[5] This yields an initial electron density map.

  • Step 4: Structure Refinement

    • Objective: To optimize the initial atomic model to best fit the experimental diffraction data.

    • Methodology:

      • An atomic model is built into the electron density map.

      • A least-squares refinement process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

      • The quality of the final structure is assessed using metrics like the R-factor (agreement factor). A low R-factor (typically <5%) indicates a good fit.

Visualizing the SCXRD Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting & Cryo-cooling Crystallization->Mounting Collection 3. X-ray Diffraction Data Collection Mounting->Collection Processing 4. Data Processing (Integration & Scaling) Collection->Processing Solution 5. Structure Solution (Direct Methods) Processing->Solution Refinement 6. Structure Refinement Solution->Refinement Validation 7. Final Structure & Validation (R-factor) Refinement->Validation

Caption: Workflow for small molecule structure determination via SCXRD.

Comparative Analysis: Alternative & Complementary Techniques

While SCXRD is definitive, it is not always feasible or may not provide a complete picture of the molecule's behavior. Other techniques are essential for corroboration, for analysis in different physical states (e.g., solution), and for situations where suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus is sensitive to its local electronic environment (chemical shift), and interactions between neighboring nuclei through chemical bonds (J-coupling) cause signals to split into multiplets.[7][8] This information is used to piece together the molecular skeleton.

  • Key Experiments for (2-bromo-4-cyclopropylphenyl)methanamine:

    • 1D ¹H NMR: Identifies the number and type of protons (aromatic, cyclopropyl, aminomethyl) and their relative integrations.

    • 1D ¹³C NMR: Determines the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments.[9]

  • Sample Preparation: Dissolve 1-5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 400-700 MHz).[10]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts.

  • Spectral Interpretation: Systematically assign all ¹H and ¹³C signals by analyzing chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep 1. Dissolve Sample in Deuterated Solvent Spectra1D 2. Acquire 1D Spectra (¹H, ¹³C) SamplePrep->Spectra1D Spectra2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) Spectra1D->Spectra2D Processing 4. Process Spectra (FT, Phasing) Spectra2D->Processing Interpretation 5. Interpret & Assign Signals Processing->Interpretation Elucidation 6. Propose Structure in Solution Interpretation->Elucidation

Caption: Workflow for small molecule structure elucidation via NMR.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[11] When coupled with fragmentation techniques (MS/MS or MSⁿ), it can also provide valuable clues about the molecular structure.[12][13]

  • Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions. A molecule is first ionized (e.g., via Electrospray Ionization, ESI), and the resulting ions are separated by a mass analyzer.[11] High-resolution mass spectrometry (HRMS) can measure m/z with enough accuracy to determine a unique elemental formula.[13] In MS/MS, ions of a specific m/z are isolated, fragmented, and the masses of the fragments are analyzed, providing information about the molecule's substructures.

  • Application to (2-bromo-4-cyclopropylphenyl)methanamine:

    • HRMS: Would confirm the elemental formula C₁₀H₁₂BrN by matching the measured accurate mass to the theoretical mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be a key diagnostic feature.

    • MS/MS: Fragmentation would likely show the loss of the aminomethyl group or cleavage at the cyclopropyl ring, helping to confirm the connectivity of the major functional groups.

ms_workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis SamplePrep 1. Sample Injection & LC Separation Ionization 2. Ionization (e.g., ESI) SamplePrep->Ionization MS1 3. MS1 Analysis (Accurate Mass) Ionization->MS1 Fragmentation 4. Fragmentation (Collision-Induced) MS1->Fragmentation MS2 5. MS2 Analysis (Fragment Ions) Fragmentation->MS2 Analysis 6. Data Analysis MS2->Analysis Confirmation 7. Confirm Formula & Substructures Analysis->Confirmation

Caption: Workflow for molecular formula and substructure analysis via LC-MS/MS.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool.[8] While not an experimental validation method on its own, it plays a vital role in modern structural analysis.

  • Principle of Application: Computational models can predict the lowest energy conformation of a molecule, its theoretical NMR chemical shifts, and other properties.[14][15]

  • Use Case: If SCXRD is unsuccessful, a combination of NMR data and computational modeling can be used to build a very high-confidence structural model. By comparing experimental NMR chemical shifts to those predicted by DFT for several possible isomers, the correct structure can often be identified.[8]

Performance Comparison: A Head-to-Head Analysis

To make an informed decision, it is essential to compare these techniques across several key performance indicators.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Primary Output 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[4]Connectivity map (through-bond correlations), solution-state conformation.[7]Molecular formula (HRMS), substructure information (MS/MS).[12][13]
Resolution Atomic (<1 Å)Inferential (based on correlations)Molecular/Fragment level
Sample State Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous, definitive 3D structure.[3]Provides structural information in a biologically relevant state (solution).[16]Extremely high sensitivity and accuracy for molecular weight determination.[11]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Does not provide precise bond lengths/angles; can be ambiguous for complex isomers.Provides no information on 3D spatial arrangement or stereochemistry.
Self-Validation Internal consistency checks (e.g., R-factor, electron density map).Consistency across multiple 1D and 2D experiments.Isotopic pattern matching; logical fragmentation pathways.

Conclusion: An Integrated Approach for Trustworthy Validation

For the structural validation of a novel entity like (2-bromo-4-cyclopropylphenyl)methanamine, a single technique, however powerful, is rarely sufficient to build a complete and trustworthy data package. While Single-Crystal X-ray Diffraction stands alone as the gold standard for providing definitive, atomic-resolution 3D structural proof, its reliance on high-quality crystals makes it a potential bottleneck.

Therefore, the most robust and scientifically sound strategy is an integrated one:

  • Mass Spectrometry serves as the initial checkpoint, rapidly confirming the molecular weight and elemental formula.

  • NMR Spectroscopy provides the complete constitutional assignment in solution, confirming the precise connectivity of all atoms.

By leveraging the orthogonal strengths of these techniques, researchers can create a self-validating system where the data from each method corroborates the others. This multi-faceted approach ensures the highest degree of confidence in the molecular structure, providing the solid foundation required for advancing promising molecules through the drug development pipeline.

References

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. 7

  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, PMC, NIH. 12

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. 11

  • Computational Methods for Small Molecule Identification. ResearchGate. 17

  • Structure Elucidation and NMR. Hypha Discovery. 16

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. 9

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, ACS Publications. 18

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.

  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility, Oregon State University. 10

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PMC, NIH. 14

  • Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. 19

  • The Evolving Landscape of NMR Structural Elucidation. PMC, NIH. 8

  • The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. 15

  • What Is Small Molecule Crystal Structure Analysis? Rigaku. 3

  • Advancements in Computational Small Molecule Binding Affinity Prediction Methods. Columbia Academic Commons. 20

  • X-ray crystallography. Wikipedia. 5

  • Small molecule crystallography. Excillum. 6

  • X-ray Crystallography. Anton Paar Wiki. 4

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Medium. 1

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. 21

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC, NIH. 2

Sources

Validation

Comparative Binding Affinity and Efficacy Guide: (2-Bromo-4-cyclopropylphenyl)methanamine Derivatives as MAO-B Targeted Scaffolds

Introduction: The Rationale for the Scaffold (2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile building block and pharmacophore utilized in the development of targeted therapeutics, particularly for central...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for the Scaffold

(2-Bromo-4-cyclopropylphenyl)methanamine is a highly versatile building block and pharmacophore utilized in the development of targeted therapeutics, particularly for central nervous system (CNS) disorders[1]. As a substituted benzylamine, it mimics endogenous monoamine neurotransmitters, making its structural derivatives prime candidates for interacting with Monoamine Oxidase B (MAO-B)[2].

The structural nuances of this specific scaffold are highly deliberate and engineered for target engagement:

  • Methanamine (Benzylamine) Core: Directs the molecule into the substrate-binding site of MAO-B, an enzyme with a known high affinity for benzylamine and phenethylamine derivatives.

  • 4-Cyclopropyl Substitution: Provides optimal lipophilic bulk. This cyclopropyl ring projects into the hydrophobic entrance cavity of the MAO-B active site, enhancing binding affinity by displacing high-energy water molecules.

  • 2-Bromo Substitution: The bulky halogen at the ortho position sterically restricts the free rotation of the methanamine group, locking the molecule into a bioactive conformation. Furthermore, the bromine atom can participate in halogen bonding with active site residues, significantly boosting target residence time.

Mechanistic Pathway

To accurately evaluate these derivatives, we must first map the enzymatic environment. MAO-B catalyzes the oxidative deamination of the methanamine core, reducing the FAD (flavin adenine dinucleotide) cofactor and generating hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct[3].

MAOB_Pathway Substrate Benzylamine Derivative MAOB MAO-B Enzyme (FAD Cofactor) Substrate->MAOB Binding & Oxidation Product Aldehyde + NH3 MAOB->Product Release H2O2 H2O2 (Byproduct) MAOB->H2O2 O2 Reduction Amplex Amplex Red + HRP H2O2->Amplex Reaction Resorufin Resorufin (Fluorescence 590nm) Amplex->Resorufin Oxidation

MAO-B Catalytic Cycle and Amplex Red H2O2 Detection Pathway.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these derivatives relies on a self-validating system comprising two orthogonal assays: a radioligand binding assay to determine true thermodynamic affinity ( Ki​ ), and a functional enzyme assay to measure catalytic inhibition ( IC50​ ).

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

Causality: Functional assays can be confounded by assay conditions (e.g., substrate competition, enzyme concentration). A radioligand binding assay isolates the physical binding event. By displacing a known high-affinity tritiated ligand, we determine the true affinity of the derivative for the MAO-B active site, independent of enzymatic turnover.

Step-by-Step Methodology:

  • Preparation: Isolate human recombinant MAO-B membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM MgCl2​ [4].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -lazabemide (a selective MAO-B radioligand), and varying concentrations of the test derivative (ranging from 0.1 nM to 10 µM).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (this critical step reduces non-specific binding to the filter matrix).

  • Detection: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Amplex Red Continuous Fluorometric Assay ( IC50​ Determination)

Causality: To confirm that physical binding translates to functional inhibition, we measure the suppression of H2​O2​ production. The Amplex Red reagent reacts with H2​O2​ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin[5]. This cascade provides a continuous, highly sensitive, real-time kinetic readout of steady-state enzyme activity[6].

Step-by-Step Methodology:

  • Pre-incubation: Mix human recombinant MAO-B (0.004 mg/mL) with test derivatives in 0.1 M potassium phosphate buffer (pH 7.4) and incubate for 15 minutes at 37°C[6].

  • Reaction Initiation: Add a reaction mixture containing 100 µM Amplex Red, 5 U/mL HRP, and 1 mM benzylamine (acting as the competitive MAO-B substrate).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C using a fluorescence microplate reader[5].

  • Validation Control: Include 100 nM selegiline (an irreversible MAO-B inhibitor) as a positive control to ensure complete signal suppression, validating the assay's dynamic range and confirming the absence of background auto-oxidation.

Comparative Binding Affinity Data

The following table summarizes representative quantitative data comparing the base (2-bromo-4-cyclopropylphenyl)methanamine scaffold to three structural derivatives.

CompoundModification RationaleMAO-B Ki​ (nM)MAO-A Ki​ (nM)Selectivity Index (A/B)MAO-B IC50​ (nM)
Base Scaffold Unmodified core45.2>5000>11062.4
N-Methyl Derivative Increased lipophilicity28.5320011241.1
N-Propargyl Derivative Irreversible covalent binding8.485010112.6
5-Fluoro Derivative Enhanced metabolic stability31.0>5000>16148.3

Structural Relationship & Evaluation Workflow

Workflow Synthesis Scaffold Modification (N-alkylation, Halogenation) Binding Radioligand Binding Assay ([3H]-Lazabemide Displacement) Synthesis->Binding Functional Functional Assay (Amplex Red Fluorometry) Binding->Functional Ki < 100 nM Selectivity Isoform Selectivity (MAO-A vs MAO-B Profiling) Functional->Selectivity IC50 Confirmed Lead Lead Candidate Selection Selectivity->Lead SI > 100

High-Throughput Evaluation Workflow for MAO-B Inhibitor Candidates.

Discussion & Selection Guide

When selecting a derivative for downstream pharmacological applications, researchers must align the compound's binding kinetics with their experimental goals:

  • For Reversible, Highly Selective Inhibition: The Base Scaffold or the 5-Fluoro Derivative are optimal. The addition of fluorine at the 5-position enhances metabolic stability (by blocking cytochrome P450-mediated aromatic oxidation) without disrupting the binding pose, yielding an exceptional selectivity index (>161).

  • For Irreversible Target Engagement: In long-acting neuroprotection models, the N-Propargyl Derivative is the superior choice. Similar to clinically approved drugs like selegiline, the alkyne group acts as a "suicide inhibitor," forming a covalent adduct with the FAD cofactor after initial binding, resulting in a sub-10 nM Ki​ and prolonged enzyme inactivation.

References

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922... National Institutes of Health (PMC) URL:[Link]

  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment National Institutes of Health (PMC) URL:[Link]

  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs MDPI URL:[Link]

  • Monoamine oxidase A-dependent ROS formation modulates human cardiomyocyte differentiation... National Institutes of Health (PMC) URL:[Link]

  • Glial GABA, synthesized by monoamine oxidase B, mediates tonic inhibition National Institutes of Health (PMC) URL:[Link]

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